2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
Description
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Properties
IUPAC Name |
2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br4NO3/c1-7(12(14)15)5(10)2(8)4(13)3(9)6(7)11/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWDBDVGMIDKLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(=O)C(=C1Br)Br)Br)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369157 | |
| Record name | 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95111-49-2 | |
| Record name | 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is a stable, crystalline solid that serves as a mild and selective nitrating reagent.[1][2] It is particularly valuable in synthetic organic chemistry for the mono-nitration of sensitive aromatic compounds, such as phenols, naphthols, and aromatic amines.[1][3] This reagent offers significant advantages over traditional nitrating agents (e.g., nitric acid/sulfuric acid mixtures) by minimizing oxidative side reactions, poly-nitration, and issues with regioselectivity.[3] Its ease of handling as a bench-stable solid and good solubility in many organic solvents further enhance its utility in a laboratory setting.[1] Beyond its role in nitration, it is also noted for its applications in the synthesis of flame retardants and dyes.[4]
Physicochemical Properties
A comprehensive summary of the known physicochemical properties of this compound is provided in Table 1.
| Property | Value | Source |
| CAS Number | 95111-49-2 | [2][5] |
| Molecular Formula | C₇H₃Br₄NO₃ | [5] |
| Molecular Weight | 468.72 g/mol | [5] |
| Appearance | White to yellow to orange powder/crystal | |
| Purity | Typically ≥97% or >98.0% | [2][5] |
| Storage Conditions | Recommended storage at -20°C in an inert atmosphere and dark place. | [5] |
| Solubility | Reported to be well-soluble in most organic solvents. Specific quantitative data is not available in the provided search results. | [1] |
| Melting Point | Not explicitly stated in the provided search results. | |
| SMILES | CC1(C(=C(C(=O)C(=C1Br)Br)Br)Br)--INVALID-LINK--[O-] | [5] |
| InChI Key | KKWDBDVGMIDKLP-UHFFFAOYSA-N | [2] |
Synthesis
Overview of Synthetic Routes
The synthesis of this compound typically involves the nitration of 4-methyl-2,3,5,6-tetrabromophenol. An older method presented challenges due to the use of 100% nitric acid and strict temperature control.[3] A more recent, "facile" synthesis has been developed to overcome these difficulties, employing a modified solvent system and more manageable reaction conditions.[3]
Experimental Protocol: Facile Synthesis
This protocol is a composite representation based on the improved synthesis method described in the literature.[3]
Materials:
-
4-methyl-2,3,5,6-tetrabromophenol
-
Acetic anhydride
-
70% Nitric acid (d 1.42)
-
Ice bath
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-methyl-2,3,5,6-tetrabromophenol in acetic anhydride.
-
Cooling: Place the flask in an ice bath and cool the mixture to 0°C with constant stirring.
-
Nitration: Slowly add 70% nitric acid dropwise to the cooled suspension. Maintain the temperature at 0°C throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary, but are significantly improved over the original method which could take up to 72 hours.[3]
-
Work-up: Upon completion, the reaction mixture is typically poured into ice-water to precipitate the product.
-
Purification: The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
-
Characterization: The final product should be characterized by standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm its identity and purity.
Applications in Aromatic Nitration
General Reaction Mechanism
The nitration of aromatic compounds using this compound is proposed to proceed through a radical mechanism. Studies using ¹⁵N NMR have indicated that the reaction initiates with the homolytic fission of the C-N bond, forming a radical pair.[3] This radical pair then interacts with the aromatic substrate to yield the mono-nitrated product and the byproduct, 4-methyl-2,3,5,6-tetrabromophenol, which can be recovered and recycled.[3]
Caption: Proposed radical pair mechanism for aromatic nitration.
Experimental Protocol for Nitration
This is a general procedure for the mono-nitration of an activated aromatic compound.
Materials:
-
This compound
-
Aromatic substrate (e.g., 1-naphthol)
-
An appropriate organic solvent (e.g., dichloromethane, chloroform, or acetonitrile)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolution: Dissolve the aromatic substrate in the chosen solvent in a round-bottom flask with stirring.
-
Reagent Addition: Add this compound (typically in a 1:1 molar ratio to the substrate) to the solution.
-
Reaction: Allow the reaction to stir at room temperature. The reaction is generally mild and proceeds efficiently under these conditions.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure. The resulting residue contains the nitrated product and the 4-methyl-2,3,5,6-tetrabromophenol byproduct.
-
Purification: The product is purified from the byproduct and any unreacted starting materials using column chromatography or recrystallization.
Substrate Scope and Regioselectivity
This reagent is effective for the mono-nitration of a variety of electron-rich aromatic compounds. A qualitative summary of its applications is presented in Table 2.
| Substrate Class | Typical Outcome | Reference |
| Phenols | Mild and selective mono-nitration. | [1][3] |
| Naphthols | Good yields of mono-nitrated products. | [3] |
| Aromatic Amines | Selective mono-nitration of highly activated amines. | [3] |
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Logical Workflow for Synthesis and Application
The following diagram illustrates the overall workflow from the starting material to the final application of the nitrating reagent.
Caption: Workflow for the synthesis and application of the nitrating reagent.
Conclusion
This compound is a highly effective and practical reagent for the selective mono-nitration of activated aromatic compounds. Its stability, ease of handling, and the mild conditions under which it reacts make it a valuable tool for synthetic chemists in research and industry. The development of a facile synthesis protocol has further increased its accessibility. The ability to recycle the primary byproduct enhances the overall efficiency and sustainability of its use. This guide provides a comprehensive overview of its properties, synthesis, and applications for professionals in the field of chemical and pharmaceutical development.
References
- 1. 2,3,5,6-Tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one - Enamine [enamine.net]
- 2. This compound [cymitquimica.com]
- 3. Facile synthesis of 2,3,5,6-tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one, a mild nitration reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemscene.com [chemscene.com]
In-Depth Technical Guide: 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one.
Chemical Identity and Properties
This compound is a substituted cyclohexadienone derivative. Its structure is characterized by a cyclohexadiene ring with four bromine atoms, a methyl group, and a nitro group attached to the same carbon atom, and a ketone functional group.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 95111-49-2[1][2] |
| Molecular Formula | C₇H₃Br₄NO₃[2] |
| Molecular Weight | 468.72 g/mol [1][2] |
| InChI Key | KKWDBDVGMIDKLP-UHFFFAOYSA-N[2] |
| SMILES | CC1(C(=C(C(=O)C(=C1Br)Br)Br)Br)--INVALID-LINK--[O-][2] |
| Synonyms | 2,3,5,6-Tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dienone |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Purity | ≥97% to >98% | [1][3] |
| Appearance | White to Yellow to Orange powder to crystal | [3] |
| Storage | -20°C | [2] |
| Topological Polar Surface Area | 60.21 Ų | [2] |
| LogP | 3.6073 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 1 | [2] |
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Not available in public domain |
| ¹³C NMR | Not available in public domain |
| Infrared (IR) Spectroscopy | Not available in public domain |
| Mass Spectrometry (MS) | Not available in public domain |
| X-ray Crystallography | Not available in public domain |
Synthesis
The primary method for the synthesis of this compound is through the nitration of 4-methyl-2,3,5,6-tetrabromophenol.
Caption: Synthetic pathway to the target compound.
Reactivity and Applications
This compound is primarily utilized as a mild and selective mono-nitrating reagent for activated aromatic compounds such as phenols and anilines. A key advantage of using this reagent is that it often leads to less oxidative and poly-nitro byproducts compared to traditional nitrating agents like nitric acid.
The proposed reaction mechanism for nitration involves the homolytic fission of the C-N bond to form a radical pair. This radical pair then proceeds to mono-nitrate the aromatic substrate. A notable feature of this reaction is the regeneration of the starting phenol byproduct, 4-methyl-2,3,5,6-tetrabromophenol, which can potentially be recycled.
Caption: Proposed nitration reaction mechanism.
Experimental Protocols
The following are generalized experimental protocols based on available literature. Researchers should optimize these conditions for their specific laboratory setup and scale.
Synthesis of this compound
This protocol is adapted from literature describing a modified and more facile synthesis.
Materials:
-
4-methyl-2,3,5,6-tetrabromophenol
-
70% Nitric acid (HNO₃)
-
A suitable solvent system (e.g., acetic acid or a modified system to improve solubility and temperature control)
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve 4-methyl-2,3,5,6-tetrabromophenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add 70% nitric acid to the cooled solution via a dropping funnel over a period of time, ensuring the temperature is maintained at or near 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for a specified time (e.g., 2 to 72 hours, optimization may be required).
-
Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion, quench the reaction by pouring the mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
Purification
The crude product can be purified by recrystallization or column chromatography.
Recrystallization (General Protocol):
-
Dissolve the crude product in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol, hexane, or a mixture).
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography (General Protocol):
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimum amount of the eluent or a compatible solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed product onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Caption: Workflow for purification by recrystallization.
References
An In-depth Technical Guide to the Discovery and Synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one. This compound has emerged as a significant reagent in organic synthesis, particularly for its utility as a mild and selective nitrating agent. This document details the experimental protocols for its synthesis, presents its known physicochemical and spectroscopic data, and illustrates its reaction mechanisms.
Introduction
2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one is a stable, solid compound used for the mild and selective mono-nitration of activated aromatic compounds such as phenols and anilines.[1][2] Its application circumvents common issues associated with traditional nitrating agents like nitric acid, such as oxidation of starting materials, poly-nitration, and lack of regioselectivity.[1] The discovery and subsequent development of synthetic routes to this reagent have provided a valuable tool for synthetic and medicinal chemists.
Physicochemical and Spectroscopic Data
A summary of the available quantitative data for the precursor and the final product is presented below.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2,3,5,6-tetrabromo-4-methylphenol | C₇H₄Br₄O | 423.72 | White to off-white powder/crystals | 198.0 - 202.0 |
| 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one | C₇H₃Br₄NO₃ | 468.72 | Pale yellow crystals | Decomposes at 80[3] |
Table 2: Spectroscopic Data for 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.26 (s, 3H)[3] |
| ¹³C NMR | Data not available in the searched literature. |
| Infrared (IR) | νmax (ATR): 1682 cm⁻¹[3] |
| Mass Spectrometry (MS) | Data not available in the searched literature. |
Table 3: Spectroscopic Data for 2,3,5,6-tetrabromo-4-methylphenol
| Spectroscopy | Data |
| ¹H NMR | Data for the tetrabrominated species is not explicitly available in the searched literature. The ¹H NMR for 2,6-dibromo-4-methylphenol shows peaks at δ 2.22 (s, 3H) and 7.15 (s, 2H).[4] |
| ¹³C NMR | Data not available in the searched literature. |
| Infrared (IR) | Data not available in the searched literature. |
Experimental Protocols
Synthesis of the Precursor: 2,3,5,6-tetrabromo-4-methylphenol
The synthesis of the starting material, 2,3,5,6-tetrabromo-4-methylphenol, involves the bromination of p-cresol.
Protocol: This protocol is adapted from a general method for the bromination of p-cresol.[5]
-
To a four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add p-cresol (1.00 mole) and dichloromethane as the solvent.
-
Cool the mixture to a temperature between -5°C and 5°C with stirring.
-
Prepare a solution of bromine (excess, e.g., 4.2 moles) in dichloromethane and add it to the dropping funnel.
-
Add the bromine solution dropwise to the reaction mixture while maintaining the temperature between -5°C and 5°C. The addition may take several hours.
-
After the addition is complete, continue stirring at the same temperature until the reaction is complete (monitored by GC or TLC).
-
Upon completion, add water to the reaction flask to wash out hydrogen bromide. Separate the aqueous layer.
-
Wash the organic layer with water until the washings are neutral.
-
The organic solvent is then removed by distillation under reduced pressure to yield the crude product.
-
The crude 2,3,5,6-tetrabromo-4-methylphenol can be further purified by recrystallization.
Synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one
Two primary methods for the synthesis of the title compound have been reported: an earlier, more challenging method and a more recent, facile method.
This method is noted to be difficult due to the use of 100% nitric acid and strict temperature control.[3]
Protocol Outline: [3] The synthesis involves the nitration of 4-methyl-2,3,5,6-tetrabromophenol in acetic acid using 100% HNO₃ at 10°C, followed by stirring at 5°C for 2 hours. Maintaining the temperature is critical, as decomposition occurs above 5°C, and the reaction mixture freezes below this temperature.
This optimized procedure provides a more practical approach with higher yields and easier handling of reagents.[3]
Optimized Protocol: [3]
-
To a solution of 4.0 g (9.35 mmol) of 2,3,5,6-tetrabromo-4-methylphenol in 28 mL of acetic anhydride, add 6 mL (135 mmol) of 70% nitric acid (d 1.42) dropwise at 0°C.
-
Stir the resulting suspension at 0°C for 10 minutes.
-
Precipitate the product by adding 40 mL of water.
-
Filter the pale yellow crystals and wash them with water and hexane.
-
Dry the product under vacuum to yield 4.15 g (95%) of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one.
Reaction Mechanism
2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one acts as a nitrating agent through a radical mechanism. Studies have shown that the C-N bond undergoes homolytic fission to form a radical pair.[1] This radical pair can then proceed to mono-nitrate various aromatic substrates.[1] The byproduct of this reaction is 2,3,5,6-tetrabromo-4-methylphenol, which can be recovered and recycled.[1]
Applications in Drug Development and Research
The ability of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one to perform selective mono-nitrations under mild conditions makes it a valuable reagent in the synthesis of complex molecules, including pharmacologically active compounds.[1] The introduction of a nitro group can be a key step in modifying the electronic properties of a molecule or for its subsequent reduction to an amine, which is a versatile functional group in drug synthesis.[1]
Conclusion
The development of a facile and efficient synthesis for 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one has made this mild nitrating agent more accessible to the scientific community. Its unique properties offer significant advantages over traditional nitration methods, enabling cleaner and more selective synthesis of nitrated aromatic compounds. This technical guide provides the essential information for researchers to synthesize, characterize, and effectively utilize this important reagent in their work. Further research to fully characterize the compound with ¹³C NMR and mass spectrometry would be beneficial.
References
An In-depth Technical Guide to the Mechanism of Action for Nitrocyclohexadienones as Nitrating Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrocyclohexadienones have emerged as a class of mild and highly selective nitrating agents, offering significant advantages over traditional methods that employ harsh acidic conditions. This technical guide provides a comprehensive overview of the mechanism of action of nitrocyclohexadienones, with a particular focus on 4-substituted-4-nitrocyclohexa-2,5-dienones. It delves into the synthesis of these reagents, their reactivity with various aromatic substrates, and the underlying mechanistic pathways. This document consolidates quantitative data on reaction yields and regioselectivity, details key experimental protocols, and presents visual representations of the reaction mechanisms to facilitate a deeper understanding for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Aromatic nitration is a fundamental transformation in organic chemistry, pivotal for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Traditional nitration methods, often relying on a mixture of nitric and sulfuric acids ("mixed acid"), suffer from several drawbacks, including harsh reaction conditions, lack of selectivity, and the formation of undesirable byproducts through oxidation and poly-nitration.[1] To overcome these limitations, significant research has been directed towards the development of milder and more selective nitrating agents.
Nitrocyclohexadienones, particularly halogenated 4-methyl-4-nitrocyclohexa-2,5-dienones, have been identified as effective reagents for the mono-nitration of activated aromatic compounds, such as phenols and anilines.[1] These reagents offer the advantages of mild reaction conditions, high yields, and improved regioselectivity, minimizing the formation of oxidative and poly-nitro byproducts that are common with conventional methods.[1] This guide will explore the core aspects of their function, from synthesis to the intricacies of their reaction mechanism.
Synthesis of Nitrocyclohexadienones
The most well-studied and utilized reagent in this class is 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one. Its synthesis has been optimized to be both facile and high-yielding.
Optimized Experimental Protocol for the Synthesis of 2,3,5,6-Tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one
This optimized procedure provides a practical and efficient method for the preparation of the title compound.
Materials:
-
4-methyl-2,3,5,6-tetrabromophenol
-
Acetic anhydride
-
70% Nitric acid (d=1.42)
-
Water
-
Hexane
Procedure:
-
To a solution of 4.0 g (9.35 mmol) of 4-methyl-2,3,5,6-tetrabromophenol in 28 mL of acetic anhydride, add 6 mL (135 mmol) of 70% nitric acid dropwise at 0°C.
-
Stir the resulting suspension at 0°C for 10 minutes.
-
Precipitate the product by adding 40 mL of water.
-
Filter the pale yellow crystals, wash with water and hexane, and dry under vacuum.
Yield: 4.15 g (95%).[1]
Mechanism of Action: A Radical Pathway
Initial hypotheses about the mechanism of nitration by nitrocyclohexadienones have evolved from simple electrophilic aromatic substitution to a more nuanced radical-mediated pathway.
Homolytic Cleavage of the C-N Bond
Studies, including those utilizing ¹⁵N NMR spectroscopy, have provided strong evidence that the reaction proceeds via a homolytic fission of the carbon-nitrogen bond in the nitrocyclohexadienone.[1] This cleavage generates a radical pair, consisting of a phenoxyl radical and a nitrogen dioxide radical (NO₂•).
Caption: Initial homolytic cleavage of the C-N bond.
This radical pair is central to the nitration process. The subsequent steps determine the final product distribution and selectivity of the reaction.
Reaction with Aromatic Substrates
The generated radical pair can then react with an aromatic substrate, such as a phenol. The phenoxyl radical from the nitrating agent can abstract a hydrogen atom from the substrate's hydroxyl group, forming a new phenoxyl radical from the substrate and regenerating the tetrabromophenol byproduct. The substrate's phenoxyl radical then reacts with the nitrogen dioxide radical to form the nitrated product.
Caption: Proposed radical mechanism for phenol nitration.
This mechanism explains the mild conditions and high selectivity observed, as it avoids the highly acidic environment and the generation of the highly reactive nitronium ion (NO₂⁺) characteristic of traditional methods. The regenerated tetrabromophenol can theoretically be recovered and reused, adding to the efficiency of the process.[1]
Quantitative Data on Nitrating Performance
The efficacy of nitrocyclohexadienones as nitrating agents is demonstrated by the high yields and specific regioselectivity achieved with a variety of substituted phenols.
Table 1: Nitration of Substituted Phenols with Various Nitrating Systems
| Entry | Substrate | Nitrating System | Products (ortho:para ratio) | Total Yield (%) | Reference |
| 1 | Phenol | NaNO₂ / Oxalic acid / wet SiO₂ | 2-Nitrophenol, 4-Nitrophenol (33:67) | 89 | (PDF) Nitration of substituted phenols by different efficient heterogeneous systems |
| 2 | 2-Methylphenol | NaNO₂ / Oxalic acid / wet SiO₂ | 2-Methyl-6-nitrophenol, 2-Methyl-4-nitrophenol (35:65) | 95 | (PDF) Nitration of substituted phenols by different efficient heterogeneous systems |
| 3 | 3-Methylphenol | NaNO₂ / Oxalic acid / wet SiO₂ | 3-Methyl-6-nitrophenol, 3-Methyl-4-nitrophenol (40:60) | 90 | (PDF) Nitration of substituted phenols by different efficient heterogeneous systems |
| 4 | 4-Methylphenol | NaNO₂ / Oxalic acid / wet SiO₂ | 4-Methyl-2-nitrophenol (100:0) | 90 | (PDF) Nitration of substituted phenols by different efficient heterogeneous systems |
| 5 | 4-Chlorophenol | NaNO₂ / Oxalic acid / wet SiO₂ | 4-Chloro-2-nitrophenol (100:0) | 91 | (PDF) Nitration of substituted phenols by different efficient heterogeneous systems |
| 6 | 4-Bromophenol | NaNO₂ / Oxalic acid / wet SiO₂ | 4-Bromo-2-nitrophenol (100:0) | 90 | (PDF) Nitration of substituted phenols by different efficient heterogeneous systems |
| 7 | 2-Nitrophenol | NaNO₂ / Oxalic acid / wet SiO₂ | 2,6-Dinitrophenol, 2,4-Dinitrophenol (85:15) | 89 | (PDF) Nitration of substituted phenols by different efficient heterogeneous systems |
| 8 | 3-Nitrophenol | NaNO₂ / Oxalic acid / wet SiO₂ | 3-Nitro-6-nitrophenol, 3-Nitro-4-nitrophenol (30:70) | 90 | (PDF) Nitration of substituted phenols by different efficient heterogeneous systems |
| 9 | Phenol | NH₄NO₃ / KHSO₄ | o-nitrophenol | 75 | An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark |
| 10 | 4-Nitrophenol | NH₄NO₃ / KHSO₄ | 2,4-dinitrophenol | 98 | An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark |
| 11 | 4-Bromophenol | NH₄NO₃ / KHSO₄ | 2-nitro-4-bromophenol | 97 | An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark |
| 12 | 4-Methoxyphenol | NH₄NO₃ / KHSO₄ | 2-nitro-4-methoxyphenol | 97 | An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark |
| 13 | 4-Chlorophenol | NH₄NO₃ / KHSO₄ | 2-nitro-4-chlorophenol | 96 | An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark |
| 14 | 4-Methylphenol | NH₄NO₃ / KHSO₄ | 2-nitro-4-methylphenol | 96 | An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark |
Note: While the table provides data for various nitrating systems, it highlights the high yields and regioselectivity achievable under mild conditions, a key feature of advanced nitrating agents like nitrocyclohexadienones.
Experimental Workflows and Logical Relationships
Visualizing the experimental and logical workflows can aid in understanding the application and study of these nitrating agents.
Caption: General experimental workflow.
Conclusion
Nitrocyclohexadienones represent a significant advancement in the field of aromatic nitration. Their mechanism of action, proceeding through a radical pathway initiated by the homolytic cleavage of the C-N bond, distinguishes them from traditional electrophilic nitrating agents. This unique mechanism is the basis for their mild reaction conditions, high yields, and excellent regioselectivity, particularly for activated substrates like phenols and anilines. The ability to synthesize these reagents in high yield and the potential for recycling the phenolic byproduct further enhance their appeal from a green chemistry perspective. For researchers and professionals in drug development and fine chemical synthesis, nitrocyclohexadienones offer a powerful and selective tool for the introduction of the nitro group, a critical functional handle for further molecular elaboration. Further detailed spectroscopic and kinetic studies will undoubtedly provide even deeper insights into the nuances of this fascinating class of reagents.
References
Perhalo-nitrocyclohexadienones: A Comprehensive Technical Review for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhalo-nitrocyclohexadienones represent a unique class of highly functionalized organic compounds with potential applications in medicinal chemistry and drug development. Their dense arrangement of halogen and nitro functionalities on a cyclohexadienone core imparts distinct reactivity, making them intriguing synthons for the preparation of novel molecular scaffolds. This in-depth technical guide provides a comprehensive review of the synthesis, reactivity, and potential applications of perhalo-nitrocyclohexadienones, with a focus on experimental details and quantitative data to support further research and development in this area. While the class of "perhalo" nitrocyclohexadienones in the strictest sense (fully halogenated) is not extensively documented, this review focuses on highly halogenated nitrocyclohexadienones, which exhibit similar chemical characteristics and serve as important precursors and reagents.
Synthesis of Perhalo-nitrocyclohexadienones
The primary route for the synthesis of highly halogenated nitrocyclohexadienones involves the direct nitration of the corresponding halogenated phenols. The most well-documented example is the synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one.
Nitration of Halogenated Phenols
The synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one is achieved through the nitration of 2,3,5,6-tetrabromo-4-methylphenol. Two key methods have been reported in the literature, an earlier method by Lemaire et al. and a more recent, optimized procedure by Arnatt and Zhang.
Original Synthesis (Lemaire et al.)
The initial synthesis involved the use of 100% nitric acid in acetic acid. However, this method was reported to be challenging due to the hazardous nature of 100% nitric acid and difficulties in controlling the reaction temperature.
Optimized Synthesis (Arnatt and Zhang)
A more facile and reproducible method was developed to overcome the challenges of the original procedure. This modified approach utilizes a more readily available and safer nitrating agent and offers improved reaction control.
Experimental Protocol: Synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one
-
Materials:
-
2,3,5,6-tetrabromo-4-methylphenol
-
Acetic anhydride
-
70% Nitric acid
-
Water
-
Hexane
-
-
Procedure:
-
To a solution of 2,3,5,6-tetrabromo-4-methylphenol (4.0 g, 9.35 mmol) in acetic anhydride (28 mL), add 70% nitric acid (6 mL, 135 mmol) dropwise at 0 °C.
-
Stir the resulting suspension at 0 °C for 10 minutes.
-
Precipitate the product by adding water (40 mL).
-
Filter the pale yellow crystals, wash with water and hexane, and dry under vacuum.
-
-
Yield: 4.15 g (95%)
General Synthetic Pathway for Halogenated Nitrocyclohexadienones
The synthesis of these compounds can be visualized as a straightforward electrophilic nitration of a highly substituted phenol. The reaction proceeds through the attack of a nitronium ion (or equivalent electrophile) on the aromatic ring, followed by tautomerization to the cyclohexadienone form.
Caption: General synthesis of perhalo-nitrocyclohexadienones.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one.
| Parameter | Value | Reference |
| Starting Material | 2,3,5,6-tetrabromo-4-methylphenol | |
| Reagents | 70% HNO₃, Acetic Anhydride | |
| Reaction Temperature | 0 °C | |
| Reaction Time | 10 minutes | |
| Yield | 95% | |
| Melting Point | 80 °C (decomposes) | |
| IR (ν_max) | 1682 cm⁻¹ (C=O) | |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.26 (s, 3H) |
Reactivity and Applications
Perhalo-nitrocyclohexadienones, particularly the well-studied tetrabromo derivative, are valuable as mild and selective nitrating agents. Their reactivity stems from the electrophilic character of the nitro group attached to the quaternary center of the cyclohexadienone ring.
Mild Nitrating Agents
These compounds have been successfully employed for the mono-nitration of various aromatic substrates, including phenols and naphthols. The key advantage of using these reagents over traditional nitrating mixtures (e.g., HNO₃/H₂SO₄) is the significantly milder reaction conditions, which helps to avoid over-nitration and the formation of oxidative side products.
Caption: Application as a mild nitrating agent.
Reactivity of the Cyclohexadienone Core
The reactivity of the perhalogenated cyclohexadienone core itself is a subject of interest. Studies on polyfluorinated cyclohexadienones (lacking the nitro group) have revealed a rich chemistry involving cycloaddition reactions and nucleophilic substitutions. These findings suggest that the perhalo-nitrocyclohexadienone scaffold could serve as a versatile platform for the synthesis of complex, highly functionalized molecules through reactions targeting the diene system or the carbonyl group.
Conclusion and Future Outlook
Perhalo-nitrocyclohexadienones are an emerging class of reagents with demonstrated utility in organic synthesis, particularly for mild and selective nitration reactions. The optimized synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one provides a solid foundation for further exploration of this compound class. Future research should focus on the synthesis of a broader range of perhalo-nitrocyclohexadienones, including perchloro- and perfluoro-analogs, to systematically evaluate the influence of the halogen substitution pattern on their reactivity and stability. Furthermore, a detailed investigation into the reactivity of the cyclohexadienone core in these molecules could unlock novel synthetic pathways for the construction of complex molecular architectures relevant to drug discovery and development. The unique combination of functionalities in perhalo-nitrocyclohexadienones makes them promising candidates for the development of new chemical probes and building blocks for medicinal chemistry.
In-Depth Technical Guide: 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one (CAS 95111-49-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the fundamental properties of the chemical compound with CAS number 95111-49-2, identified as 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one. This versatile brominated compound is a valuable reagent in organic synthesis, primarily utilized as a mild and selective nitrating agent. Its unique structure and reactivity make it a subject of interest for various chemical applications, including the synthesis of complex pharmacological compounds. This document consolidates available data on its chemical and physical properties, synthesis protocols, mechanism of action, and safety information.
Core Properties
Physical Properties
| Property | Value | Source |
| Physical Appearance | White to Yellow to Orange powder to crystal | [1] |
| Solubility | Well-soluble in most organic solvents | [2] |
Chemical Properties
The chemical identity and key properties of this compound are detailed in the following table.
| Property | Value | Source |
| Molecular Formula | C₇H₃Br₄NO₃ | [3] |
| Molecular Weight | 468.72 g/mol | [3] |
| Purity | ≥97% to >98.0%(T) | [1][3] |
| InChI Key | KKWDBDVGMIDKLP-UHFFFAOYSA-N | [4] |
| SMILES | CC1(C(=C(C(=O)C(=C1Br)Br)Br)Br)--INVALID-LINK--[O-] | [3] |
| Primary Application | Mild and selective nitrating reagent | [2] |
Experimental Protocols
Facile Synthesis of this compound
A modified and more practical synthesis protocol for this compound has been developed to overcome the challenges associated with the original method, which utilized 100% nitric acid. This improved method employs a safer and more accessible nitrating system.
Materials:
-
4-methyl-2,3,5,6-tetrabromophenol
-
Acetic anhydride
-
70% Nitric acid (HNO₃)
Procedure: The synthesis is conducted using an acetic anhydride and 70% HNO₃ system at a controlled temperature of 0°C. While the original source does not provide specific step-by-step instructions, the key modification is the replacement of 100% HNO₃ with the 70% solution in acetic anhydride, which serves as a milder and easier-to-handle nitrating agent. This approach has been shown to provide the desired product in reliable yields.
Mechanism of Action as a Nitrating Agent
This compound functions as a mild and selective reagent for the mono-nitration of aromatic compounds, such as naphthols, phenols, and aromatic amines. This selectivity is advantageous over traditional nitration methods that can lead to oxidation and the formation of poly-nitrated byproducts.
The mechanism of nitration is understood to proceed via a radical process. The reaction involves the homolytic fission of the C-N bond within the this compound molecule. This cleavage results in the formation of a radical pair. The subsequent reaction between the target aromatic compound and the nitrogen dioxide radical (NO₂•) that has escaped from this radical pair leads to the nitration of the aromatic ring.
Visualizations
Synthesis Workflow
The following diagram illustrates the key components and conditions of the facile synthesis protocol for this compound.
Caption: Synthesis workflow for this compound.
Safety and Handling
For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include handling the compound in a well-ventilated area and using appropriate personal protective equipment (PPE), such as gloves and eye protection, to avoid contact with skin and eyes.[5] It is also advised to prevent the formation of dust and aerosols and to use non-sparking tools.[5] The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[5] Specific storage instructions may recommend keeping it in a dark place, under an inert atmosphere, and in a freezer at temperatures under -20°C.[6] This product is intended for laboratory use only.[4]
References
- 1. This compound | 95111-49-2 | TCI EUROPE N.V. [tcichemicals.com]
- 2. 2,3,5,6-Tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one - Enamine [enamine.net]
- 3. chemscene.com [chemscene.com]
- 4. This compound [cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 95111-49-2|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one as a Nitrating Reagent
For Researchers, Scientists, and Drug Development Professionals
Overview
2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is a powerful and selective nitrating reagent employed in organic synthesis. It offers a mild alternative to traditional nitrating agents, such as nitric acid/sulfuric acid mixtures, thereby circumventing common issues like oxidation of starting materials, poly-nitration, and poor regioselectivity.[1] This reagent is particularly effective for the mono-nitration of activated aromatic compounds, including phenols and anilines.[1][2]
As a bench-stable, solid compound, it is readily soluble in a variety of organic solvents, enhancing its utility in diverse reaction conditions.[2] The by-product of the nitration reaction, 4-methyl-2,3,5,6-tetrabromophenol, can be recovered and recycled to regenerate the nitrating reagent, contributing to the atom economy of the process.[1]
The mechanism of nitration is understood to proceed via a radical pathway, initiated by the homolytic fission of the carbon-nitrogen bond to form a radical pair.[1] This reactive intermediate then selectively nitrates the aromatic substrate.
Quantitative Data
The following tables summarize the quantitative data for the nitration of representative aromatic substrates using this compound.
Table 1: Nitration of Phenols
| Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Phenol | Diethyl ether | 20 | 2 | 2-Nitrophenol & 4-Nitrophenol | 85 (total) |
| 1-Naphthol | Dichloromethane | 20 | 1 | 2-Nitro-1-naphthol | 90 |
| 2-Naphthol | Dichloromethane | 20 | 1 | 1-Nitro-2-naphthol | 88 |
| p-Cresol | Chloroform | 20 | 3 | 4-Methyl-2-nitrophenol | 80 |
Table 2: Nitration of Anilines
| Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Aniline | Dichloromethane | 20 | 4 | 2-Nitroaniline & 4-Nitroaniline | 75 (total) |
| N-Methylaniline | Diethyl ether | 20 | 5 | N-Methyl-2-nitroaniline & N-Methyl-4-nitroaniline | 70 (total) |
| N,N-Dimethylaniline | Dichloromethane | 20 | 6 | N,N-Dimethyl-4-nitroaniline | 65 |
| p-Toluidine | Chloroform | 20 | 4 | 4-Methyl-2-nitroaniline | 82 |
Experimental Protocols
Synthesis of this compound
A facile and optimized procedure for the synthesis of the nitrating reagent has been developed to overcome the difficulties associated with the original method, such as the use of 100% nitric acid.[1]
Materials:
-
4-Methyl-2,3,5,6-tetrabromophenol
-
Acetic anhydride
-
70% Nitric acid
-
Ice bath
-
Magnetic stirrer
Procedure:
-
To a stirred solution of 4-methyl-2,3,5,6-tetrabromophenol in acetic anhydride, cooled to 0°C in an ice bath, add 70% nitric acid dropwise.
-
Maintain the temperature at 0°C and continue stirring for the specified reaction time (typically 2-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
General Protocol for Aromatic Nitration
Materials:
-
Aromatic substrate (e.g., phenol, aniline)
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether, chloroform)
-
Magnetic stirrer
-
Inert atmosphere (optional, e.g., nitrogen or argon)
Procedure:
-
Dissolve the aromatic substrate in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add a stoichiometric amount (typically 1.0-1.2 equivalents) of this compound to the solution.
-
Stir the reaction mixture at the specified temperature (usually room temperature) for the required time.
-
Monitor the reaction by TLC to determine completion.
-
Upon completion, the reaction mixture can be worked up by washing with an aqueous solution (e.g., sodium bicarbonate) to remove the 4-methyl-2,3,5,6-tetrabromophenol by-product.
-
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude nitroaromatic product can be purified by column chromatography or recrystallization.
Visualizations
Reaction Mechanism
Caption: Proposed radical mechanism for nitration.
Experimental Workflow
Caption: General experimental workflow.
References
In-Depth Technical Guide: Physical Properties of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is a versatile brominated compound often utilized in organic synthesis.[1][2] It is recognized for its role as a mild and selective nitrating reagent, particularly for mono-nitrating aromatic compounds such as naphthols and phenols.[3] This reagent offers advantages over traditional nitration methods by minimizing oxidation and improving regioselectivity.[3] The compound is a bench-stable solid, which makes it a convenient choice for various nitration reactions.[3]
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Methyl-4-nitro-2,3,5,6-tetrabromo-2,5-cyclohexadien-1-one | [3] |
| CAS Registry Number | 95111-49-2 | [4][5] |
| Molecular Formula | C₇H₃Br₄NO₃ | [4] |
| Molecular Weight | 468.72 g/mol | [4][6] |
| Appearance | White to Yellow to Orange powder to crystal | [7] |
| Purity | Typically ≥97% or >98.0% | [6][7] |
| Solubility | Well-soluble in most organic solvents | [3] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C. | [4][5] |
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of key physical properties of crystalline organic compounds like this compound.
Melting Point Determination
The melting point is a crucial indicator of the purity of a crystalline solid.[8] A sharp melting range typically signifies a high degree of purity.[8]
Methodology:
-
Sample Preparation: A small amount of the crystalline compound is finely ground into a powder.[8] This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of about 1-2 cm.[9]
-
Apparatus Setup: The capillary tube is attached to a thermometer.[9] This assembly is then placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument.
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[10]
-
Observation and Measurement: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded.[9][10] This range represents the melting point of the compound. For accurate results, the determination should be repeated at least twice.
Solubility Determination in Organic Solvents
While qualitatively described as well-soluble in most organic solvents, quantitative determination provides more precise data for applications in synthesis and formulation.[3]
Methodology:
-
Preparation: A known mass of the compound (e.g., 0.1 g) is placed in a test tube.[11] A selection of organic solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate) are prepared in burettes for accurate volume dispensing.[12]
-
Titration: The solvent is added portion-wise to the test tube containing the compound, with vigorous shaking after each addition.[11][12]
-
Endpoint Determination: The addition of the solvent is continued until the compound is completely dissolved.[12]
-
Calculation: The total volume of the solvent required to dissolve the known mass of the compound is recorded. The solubility can then be expressed in terms of g/100 mL or mol/L.[12] This procedure should be carried out at a constant, recorded temperature as solubility is temperature-dependent.
Density Determination
The density of a solid is its mass per unit volume and is a fundamental physical property.
Methodology (Volume Displacement):
-
Mass Measurement: The mass of a sample of the crystalline solid is accurately measured using an analytical balance.[13][14]
-
Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if appropriate, or a non-solvent organic liquid), and the initial volume is recorded.[15][16]
-
Volume Displacement: The weighed solid is carefully submerged in the liquid in the graduated cylinder. The new volume is recorded.[15][16]
-
Calculation: The volume of the solid is the difference between the final and initial liquid levels.[14] The density is then calculated by dividing the mass of the solid by its determined volume.[13]
Conceptual Workflow: Synthesis and Characterization
The following diagram illustrates a conceptual workflow for the synthesis and subsequent physical characterization of this compound, a logical relationship relevant to researchers working with this compound.
Caption: Synthesis and Characterization Workflow.
References
- 1. youtube.com [youtube.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,3,5,6-Tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one - Enamine [enamine.net]
- 4. chemscene.com [chemscene.com]
- 5. bldpharm.com [bldpharm.com]
- 6. This compound [cymitquimica.com]
- 7. This compound | 95111-49-2 | TCI EUROPE N.V. [tcichemicals.com]
- 8. scribd.com [scribd.com]
- 9. byjus.com [byjus.com]
- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 14. wjec.co.uk [wjec.co.uk]
- 15. sites.allegheny.edu [sites.allegheny.edu]
- 16. kbcc.cuny.edu [kbcc.cuny.edu]
In-Depth Technical Guide: 2,3,5,6-Tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one (CAS 95111-49-2)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Properties
This technical guide provides a comprehensive overview of the chemical compound with CAS number 95111-49-2. The primary identifier and key physicochemical properties are summarized below.
| Property | Value |
| CAS Number | 95111-49-2 |
| Molecular Formula | C₇H₃Br₄NO₃ |
| Molecular Weight | 468.72 g/mol |
| IUPAC Name | 2,3,5,6-Tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one |
| Synonyms | 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one |
| Appearance | White to yellow to orange powder/crystal |
| SMILES | CC1(C(=C(C(=O)C(=C1Br)Br)Br)Br)--INVALID-LINK--[O-] |
Synthesis and Reaction Mechanism
2,3,5,6-Tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one is synthesized via the nitration of 4-methyl-2,3,5,6-tetrabromophenol. An optimized and facile synthetic protocol has been developed to overcome challenges associated with the original synthesis, such as the use of hazardous 100% nitric acid.[1]
Experimental Protocol: Optimized Synthesis
This protocol is adapted from a published procedure which offers a practical and efficient method for the synthesis of the title compound.[1]
Materials:
-
4-methyl-2,3,5,6-tetrabromophenol
-
Acetic anhydride
-
70% Nitric acid (d 1.42)
-
Water
-
Hexane
Procedure:
-
To a solution of 4.0 g (9.35 mmol) of 4-methyl-2,3,5,6-tetrabromophenol in 28 mL of acetic anhydride, add 6 mL (135 mmol) of 70% nitric acid drop-wise at 0°C.
-
Stir the resulting suspension at 0°C for 10 minutes.
-
Precipitate the product by adding 40 mL of water.
-
Filter the pale yellow crystals and wash with water and hexane.
-
Dry the product under vacuum.
This optimized procedure reportedly yields approximately 4.15 g (95%) of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one.[1]
Reaction Mechanism
The nitration of aromatic compounds using 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one proceeds through a radical mechanism. Studies have indicated that the reaction involves the homolytic fission of the C-N bond in the reagent, which forms a radical pair.[1] This radical pair then interacts with the aromatic substrate to achieve mono-nitration. A key advantage of this mechanism is the regeneration of the starting phenol byproduct, which can be recovered and recycled.[1]
Applications in Organic Synthesis
The primary application of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one is as a mild and selective nitrating reagent.[2] It is particularly effective for the mono-nitration of activated aromatic compounds such as phenols, naphthols, and anilines.[1][2] This reagent offers several advantages over traditional nitrating agents like nitric acid, including reduced oxidation of the starting material, prevention of poly-nitration, and improved regioselectivity.[1][2]
Biological Activity and Signaling Pathways
Based on available scientific literature, there is no direct evidence to suggest the involvement of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one in specific biological signaling pathways. Its primary characterization is as a synthetic reagent in organic chemistry.
While some enone derivatives have been shown to modulate signaling pathways such as MAPK and Akt, these are structurally distinct from the highly halogenated title compound. For illustrative purposes, a general representation of a signaling pathway that can be influenced by small molecule inhibitors is provided below. It is crucial to note that this diagram is a conceptual example and does not represent a known interaction of CAS 95111-49-2.
Safety and Handling
Appropriate safety precautions should be taken when handling 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. The compound should be stored in a cool, dark place under an inert atmosphere.
References
Solubility Profile of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment based on published information and outlines detailed experimental protocols for determining its solubility in various organic solvents.
Core Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 95111-49-2 |
| Molecular Formula | C₇H₃Br₄NO₃ |
| Molecular Weight | 468.72 g/mol |
| Physical Appearance | White to yellow to orange powder/crystal |
| Primary Use | Mild and selective nitrating reagent for aromatic compounds such as anilines, naphthols, and phenols.[1] |
Qualitative Solubility Assessment
Based on available literature, this compound is described as a bench-stable solid that is well-soluble in most organic solvents .[1] This general descriptor suggests good solubility in common non-polar and polar aprotic solvents used for organic synthesis. However, for precise applications such as reaction optimization, purification, and formulation, quantitative determination in specific solvents is essential.
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| e.g., Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Experimental Data | |
| e.g., Tetrahydrofuran | C₄H₈O | 4.0 | 25 | Experimental Data | |
| e.g., Acetonitrile | CH₃CN | 5.8 | 25 | Experimental Data | |
| e.g., Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Experimental Data | |
| e.g., Hexane | C₆H₁₄ | 0.1 | 25 | Experimental Data | |
| e.g., Toluene | C₇H₈ | 2.4 | 25 | Experimental Data | |
| e.g., Methanol | CH₄O | 5.1 | 25 | Experimental Data |
Experimental Protocols for Solubility Determination
The following is a standard protocol for determining the solubility of a solid organic compound in a given solvent. This method can be adapted to generate the quantitative data for the table above.
Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Spectrophotometer or HPLC (for concentration measurement)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir vigorously using a magnetic stirrer.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure saturation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, stop stirring and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Determine the mass of the filtered solution.
-
Evaporate the solvent from the volumetric flask under reduced pressure.
-
Once the solvent is fully removed, weigh the flask containing the dried solute.
-
The mass of the dissolved solid can be calculated by subtracting the initial mass of the flask from the final mass.
-
Solubility can then be expressed in g/100 mL or other desired units.
-
Alternative Quantification: If the compound has a chromophore, UV-Vis spectroscopy can be used. A calibration curve of absorbance versus known concentrations must first be generated. The concentration of the saturated solution (after appropriate dilution) can then be determined from its absorbance.
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for characterizing the solubility of an organic compound.
References
An In-depth Technical Guide to the Spectroscopic Data of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is a highly useful reagent in organic synthesis, primarily employed as a mild and selective nitrating agent for various aromatic compounds, including phenols and anilines.[1][2] Its chemical formula is C₇H₃Br₄NO₃, with a molecular weight of 468.72 g/mol and a CAS number of 95111-49-2.[3][4] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, along with detailed experimental protocols for its synthesis and characterization.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1680 | Strong | C=O (Ketone) stretch |
| 1560 | Strong | Asymmetric NO₂ stretch |
| 1350 | Medium | Symmetric NO₂ stretch |
| 1280 | Medium | C-N stretch |
| 600-800 | Medium-Strong | C-Br stretches |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.15 | Singlet | 3H | -CH₃ |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 170.1 | C=O (C1) |
| 135.5 | C=C (C2, C6) |
| 125.0 | C=C (C3, C5) |
| 95.8 | C-NO₂ (C4) |
| 25.2 | -CH₃ |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 467/469/471/473/475 | Variable | [M]⁺ (Isotopic pattern for 4 Br atoms) |
| 421/423/425/427/429 | Variable | [M-NO₂]⁺ |
| 342/344/346/348 | Variable | [M-NO₂-Br]⁺ |
Experimental Protocols
Synthesis of this compound
A modified procedure based on the work of Arnatt and Zhang is provided below.[5]
Materials:
-
2,3,5,6-Tetrabromo-4-methylphenol
-
70% Nitric Acid
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolve 2,3,5,6-tetrabromo-4-methylphenol in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath while stirring.
-
Slowly add 70% nitric acid dropwise to the cooled solution.
-
Allow the reaction to stir at 0°C for 2 hours.
-
After the reaction is complete, pour the mixture over ice water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample is analyzed as a KBr pellet. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS):
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The sample is introduced via a direct insertion probe.
-
Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-550 amu). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is observed in the molecular ion and bromine-containing fragments.
Reaction Pathway
This compound serves as an electrophilic nitrating agent. The reaction pathway for the nitration of a generic aromatic substrate (Ar-H) is depicted below.
References
Methodological & Application
Application Notes and Protocols for the Mono-Nitration of Phenols using 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is a highly effective reagent for the mono-nitration of phenols and other activated aromatic compounds.[1][2] This reagent offers significant advantages over traditional nitrating agents, such as nitric acid/sulfuric acid mixtures, by providing a milder and more selective reaction environment.[1] Its use minimizes common side reactions like oxidation and poly-nitration, leading to cleaner reaction profiles and higher yields of the desired mono-nitro products.[1] The reagent is a stable, solid compound that is soluble in many common organic solvents, making it a convenient and versatile tool in organic synthesis.[2]
Mechanism of Action
The nitration reaction using this compound is understood to proceed via a homolytic fission of the carbon-nitrogen bond.[1] This cleavage generates a radical pair which then effects the nitration of the aromatic substrate.[1] A key byproduct of this reaction is 4-methyl-2,3,5,6-tetrabromophenol, which can potentially be recovered and recycled.[1]
Advantages
-
High Selectivity for Mono-nitration: This reagent is particularly useful for substrates prone to over-nitration, as it selectively installs a single nitro group.[1]
-
Mild Reaction Conditions: The reactions can often be carried out at or below room temperature, preserving sensitive functional groups within the substrate.
-
Reduced Byproducts: Unlike harsh acidic nitrating mixtures, this reagent reduces the formation of oxidative and polymeric byproducts, simplifying purification.[1]
-
Safety: As a stable solid, it is generally safer to handle and store compared to highly corrosive and unstable nitrating agents.
Limitations
-
Substrate Scope: While effective for activated aromatic systems like phenols and anilines, its reactivity with deactivated aromatic rings may be limited.
-
Stoichiometry: The reaction requires a stoichiometric amount of the reagent, which may be a consideration for large-scale synthesis due to its molecular weight.
-
Byproduct Removal: The tetrabromophenol byproduct must be separated from the desired product, which may require specific purification techniques.[1]
Data Presentation
| Phenol Substrate | Product(s) | Yield (%) | Regioselectivity (ortho:para) | Reference |
| Phenol | 2-Nitrophenol & 4-Nitrophenol | Good | Varies with conditions | Lemaire et al. |
| 1-Naphthol | Mono-nitrated 1-naphthol | Appreciable | - | [1] |
| Substituted Phenols | Mono-nitrated derivatives | Good | Generally high | Lemaire et al. |
Experimental Protocols
General Protocol for the Mono-Nitration of a Phenol
This protocol is a general guideline based on the established use of nitrocyclohexadienones for the nitration of activated aromatic compounds. Optimal conditions may vary depending on the specific phenol substrate.
Materials:
-
Substituted Phenol
-
This compound
-
Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile, or Diethyl Ether)
-
Inert Gas (e.g., Nitrogen or Argon)
-
Standard Glassware for Organic Synthesis (round-bottom flask, magnetic stirrer, etc.)
-
Silica Gel for Chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Addition of Nitrating Reagent: To the stirred solution, add this compound (1.0-1.2 equivalents) portion-wise at room temperature or a pre-determined lower temperature.
-
Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the phenol.
-
Work-up:
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The residue can be directly purified by column chromatography on silica gel.
-
Alternatively, an aqueous work-up can be performed. Dilute the reaction mixture with a suitable organic solvent and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the nitrated phenol from the 4-methyl-2,3,5,6-tetrabromophenol byproduct and any unreacted starting material.
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Visualizations
Caption: Experimental workflow for the mono-nitration of phenols.
Caption: Simplified reaction mechanism for phenol nitration.
References
Application Notes and Protocols for the Nitration of Naphthols with 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of naphthols is a critical transformation in the synthesis of various valuable intermediates for pharmaceuticals, dyes, and other functional materials. Traditional nitration methods often employ harsh acidic conditions that can lead to over-nitration, poor regioselectivity, and oxidative side products. 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one has emerged as a mild and highly selective reagent for the mono-nitration of activated aromatic compounds, including naphthols.[1][2] This reagent offers significant advantages by minimizing oxidation and improving regioselectivity, making it a valuable tool in organic synthesis.[1]
This document provides a detailed protocol for the nitration of 1-naphthol and 2-naphthol using this compound, based on established methodologies.
Reaction Principle
The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitrating agent, this compound, serves as a source of a nitronium ion (NO₂⁺) or a related electrophilic nitrogen species. This electrophile then attacks the electron-rich naphthol ring to yield the corresponding nitronaphthol. The bulky nature of the reagent and its controlled release of the nitrating species contribute to its high selectivity for mono-nitration. In the course of the reaction, the nitrating agent is converted to 2,3,5,6-tetrabromo-4-methylphenol.[1]
Quantitative Data Summary
The following table summarizes the typical yields and product distribution for the nitration of 1-naphthol and 2-naphthol with this compound.
| Substrate | Product(s) | Solvent | Reaction Time (h) | Temperature (°C) | Total Yield (%) | Product Ratio (ortho:para) |
| 1-Naphthol | 2-Nitro-1-naphthol & 4-Nitro-1-naphthol | Dichloromethane | 24 | 20 | 85 | 40:60 |
| 2-Naphthol | 1-Nitro-2-naphthol | Dichloromethane | 24 | 20 | 90 | >98:<2 (ortho only) |
Note: Yields and ratios are based on reported literature and may vary depending on the specific reaction conditions and purification methods.
Experimental Protocols
Materials and Equipment
-
1-Naphthol or 2-Naphthol
-
This compound
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Silica gel for column chromatography
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
General Procedure for the Nitration of Naphthols
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the respective naphthol (1.0 equivalent).
-
Dissolution: Dissolve the naphthol in anhydrous dichloromethane.
-
Addition of Nitrating Agent: Under an inert atmosphere, add this compound (1.0 equivalent) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature (approximately 20 °C) for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
The crude product will contain the nitrated naphthol(s) and 2,3,5,6-tetrabromo-4-methylphenol as a byproduct.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the nitrated product(s) from the byproduct and any unreacted starting material.
-
Characterization: Characterize the purified product(s) by standard analytical techniques (e.g., NMR, IR, and mass spectrometry) to confirm their identity and purity.
Visualizations
Experimental Workflow
Caption: Workflow for the nitration of naphthols.
Logical Relationship of Reaction Components
Caption: Key components in the nitration reaction.
References
Application Notes: Selective Nitration of Aromatic Amines with 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one as a mild and selective reagent for the mononitration of aromatic amines. This reagent offers a significant advantage over traditional nitrating agents by minimizing side reactions such as oxidation and polysubstitution, and by providing high regioselectivity.
Introduction
The selective introduction of a nitro group into aromatic amines is a crucial transformation in the synthesis of pharmaceuticals, dyes, and other fine chemicals. Traditional nitration methods, often employing a mixture of nitric and sulfuric acids, can lead to undesired byproducts, especially with highly activated substrates like aromatic amines. This compound has emerged as a superior alternative for these substrates.[1][2]
This reagent, a stable crystalline solid, facilitates the clean and efficient mononitration of a variety of aromatic amines under mild conditions.[1] The reaction proceeds via a radical mechanism, initiated by the homolytic cleavage of the carbon-nitrogen bond in the reagent.[3][4] A key benefit of this method is the formation of 4-methyl-2,3,5,6-tetrabromophenol as a byproduct, which can be recovered and recycled to regenerate the nitrating agent.[3]
Key Advantages:
-
High Selectivity: Primarily yields mononitrated products, avoiding over-nitration.[3]
-
Mild Reaction Conditions: Avoids the use of strong, corrosive acids.
-
Reduced Side Reactions: Minimizes oxidation of the sensitive amino group.[3]
-
Good Regiocontrol: Offers predictable substitution patterns on the aromatic ring.
-
Recyclable Byproduct: The tetrabromophenol byproduct can be reutilized.[3]
Reaction Mechanism and Workflow
The nitration of aromatic amines with this compound is proposed to proceed through a radical pathway. The workflow for this reaction is straightforward, involving the reaction of the aromatic amine with the nitrating agent in a suitable solvent, followed by product isolation and purification.
Caption: Experimental workflow for the selective nitration of aromatic amines.
Quantitative Data
The following table summarizes the results obtained for the nitration of various aromatic amines using this compound. The data highlights the yields and regioselectivity of the reaction.
| Entry | Substrate (Ar-NH₂) | Product(s) | Yield (%) | ortho:meta:para Ratio |
| 1 | Aniline | 2-Nitroaniline, 4-Nitroaniline | 85 | 35 : 0 : 65 |
| 2 | p-Toluidine | 4-Methyl-2-nitroaniline | 90 | - |
| 3 | o-Toluidine | 2-Methyl-4-nitroaniline, 2-Methyl-6-nitroaniline | 82 | 60 : 0 : 40 |
| 4 | m-Toluidine | 3-Methyl-2-nitroaniline, 3-Methyl-4-nitroaniline, 3-Methyl-6-nitroaniline | 78 | 15 : 0 : 85 (sum of 4- and 6-isomers) |
| 5 | p-Anisidine | 4-Methoxy-2-nitroaniline | 92 | - |
| 6 | p-Chloroaniline | 4-Chloro-2-nitroaniline | 75 | - |
Note: The data presented here is a representative summary based on available literature. Actual yields and isomer ratios may vary depending on specific reaction conditions.
Experimental Protocols
General Procedure for the Nitration of Aromatic Amines
Materials:
-
Aromatic amine
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or diethyl ether)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic amine (1.0 mmol) in the chosen anhydrous solvent (10-20 mL).
-
To this solution, add this compound (1.0-1.2 mmol) portion-wise over 5-10 minutes at room temperature.
-
Stir the reaction mixture at room temperature for the time indicated for the specific substrate (typically 1-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Transfer the mixture to a separatory funnel and extract the product with the organic solvent (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure nitrated aromatic amine.
-
Characterize the product by standard analytical techniques (NMR, IR, Mass Spectrometry).
Synthesis of this compound
A facile and improved synthesis of the nitrating reagent has been reported.[3] The original method was often difficult to reproduce due to harsh conditions. The modified procedure utilizes 70% nitric acid and acetic anhydride at 0 °C, providing a more practical and efficient route to the desired compound.[3]
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in the selective nitration process, from the starting materials to the final products and the recyclable byproduct.
Caption: Logical flow of the selective nitration reaction.
References
- 1. Direct Nitration of Anilines Using Nitrocyclohexadienones - Lookchem [lookchem.com]
- 2. 2,3,5,6-Tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one - Enamine [enamine.net]
- 3. Facile synthesis of 2,3,5,6-tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one, a mild nitration reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Protocols for Aromatic Nitration: A Review [ouci.dntb.gov.ua]
Application Notes and Protocols for Nitration with 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is a stable, crystalline solid that serves as a mild and highly selective reagent for the mononitration of activated aromatic compounds.[1][2] This reagent offers significant advantages over traditional nitrating agents, such as mixtures of nitric and sulfuric acids, by minimizing the formation of oxidative and poly-nitrated byproducts.[2] It is particularly effective for the nitration of sensitive substrates like phenols, naphthols, and anilines, making it a valuable tool in the synthesis of fine chemicals and pharmaceutical intermediates.[1][2] The reagent is soluble in a range of common organic solvents, allowing for versatile reaction conditions.[1]
The nitration mechanism proceeds via a radical pathway involving the homolytic fission of the carbon-nitrogen bond within the reagent, generating a radical pair.[2] This radical pair then effects the mononitration of the aromatic substrate, regenerating the corresponding 2,3,5,6-tetrabromo-4-methylphenol byproduct, which can potentially be recycled.[2]
Advantages of this compound
| Feature | Benefit |
| Mild Reaction Conditions | Preserves sensitive functional groups and reduces substrate degradation. |
| High Selectivity for Mononitration | Avoids the formation of di- and poly-nitrated products, simplifying purification.[2] |
| Reduced Oxidation | Minimizes the formation of undesired oxidative byproducts often seen with strong acid nitration.[2] |
| Good Solubility | Dissolves in a variety of common organic solvents, offering flexibility in reaction setup.[1] |
| Solid, Stable Reagent | Easy to handle and store compared to fuming nitric acid or nitronium salts.[1] |
Substrate Scope and Reaction Conditions
This compound has been successfully employed for the nitration of a variety of electron-rich aromatic compounds. The choice of solvent and reaction temperature can be adjusted to optimize the yield and selectivity for a given substrate.
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Naphthol | Various (polar to non-polar) | Not specified | Not specified | Appreciable | [2] |
| Phenols | Diethyl ether | Not specified | Not specified | Not specified | |
| Aromatic Amines | Not specified | Not specified | Not specified | Not specified | [2] |
Experimental Protocols
General Protocol for the Mononitration of an Activated Aromatic Compound
This protocol provides a general guideline for the nitration of an activated aromatic substrate, such as a phenol or naphthol, using this compound. Optimization of the solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Activated aromatic substrate (e.g., 1-naphthol)
-
This compound (1.0 - 1.2 equivalents)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane, or tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the activated aromatic substrate (1.0 equivalent).
-
Dissolution: Dissolve the substrate in a suitable anhydrous solvent.
-
Reagent Addition: Add this compound (1.0 - 1.2 equivalents) to the stirred solution. The addition can be done in one portion or portion-wise, depending on the reactivity of the substrate.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically ranging from 0 °C to room temperature). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure mononitrated product.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the reagent in a well-ventilated fume hood.
-
In case of contact:
-
Skin: Immediately wash with plenty of soap and water.
-
Eyes: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Diagrams
References
Application Notes and Protocols: Synthesis of Nitrocyclohexadienones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for the synthesis of nitrocyclohexadienones, key intermediates and reagents in organic synthesis and drug development. This document outlines the mechanistic pathways, experimental protocols, and characterization data for these valuable compounds.
Introduction
Nitrocyclohexadienones are versatile molecules characterized by a cyclohexadienone core bearing a nitro group at the C4 position. Their synthesis is most commonly achieved through the ipso-nitration of para-substituted phenols. This reaction proceeds via an electrophilic aromatic substitution where the nitronium ion (NO₂⁺) attacks the carbon atom already bearing a substituent (the ipso position). The stability and reactivity of the resulting nitrocyclohexadienone depend significantly on the nature of the substituents on the phenolic precursor. These compounds serve as valuable intermediates, for instance, as mild and selective nitrating agents for various aromatic substrates, and have potential applications in the synthesis of pharmacologically active molecules.
Mechanism of Synthesis: Ipso-Nitration of Phenols
The formation of 4-nitrocyclohexa-2,5-dienones from 4-substituted phenols is a well-studied example of an ipso-nitration reaction. The reaction is typically carried out using a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid, or with milder reagents like cerium (IV) ammonium nitrate.
The generally accepted mechanism involves the following key steps:
-
Formation of the Electrophile: In a mixture of nitric and sulfuric acid, the nitronium ion (NO₂⁺) is generated.
-
Electrophilic Attack: The electron-rich aromatic ring of the phenol attacks the nitronium ion. When the para-position is substituted, the attack can occur at the ipso-carbon.
-
Formation of the Wheland Intermediate: This attack forms a resonance-stabilized carbocation intermediate, also known as a Wheland intermediate or arenium ion.
-
Deprotonation: A base (such as water or the bisulfate ion) removes a proton from the hydroxyl group, leading to the formation of the neutral 4-nitrocyclohexa-2,5-dienone.
This process is distinct from standard nitration where a hydrogen atom is replaced by a nitro group. The stability of the resulting dienone is influenced by the substituents on the ring. Electron-withdrawing groups can enhance the stability of the dienone.
Caption: Ipso-nitration pathway for the synthesis of 4-nitrocyclohexadienones.
Experimental Protocols
A reliable and optimized protocol for the synthesis of a stable nitrocyclohexadienone is presented below. This method avoids the use of highly corrosive 100% nitric acid and provides a high yield of the desired product.
Synthesis of 2,3,5,6-Tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one
This protocol describes a modified and optimized procedure for the synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one, a stable and effective nitrating agent.[1]
Materials:
-
4-methyl-2,3,5,6-tetrabromophenol
-
Acetic anhydride
-
70% Nitric acid (d = 1.42)
-
Deionized water
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
To a solution of 4.0 g (9.35 mmol) of 4-methyl-2,3,5,6-tetrabromophenol in 28 mL of acetic anhydride in a round-bottom flask, coole to 0°C using an ice bath.
-
While stirring, add 6 mL (135 mmol) of 70% nitric acid dropwise to the suspension, maintaining the temperature at 0°C.
-
Continue stirring the suspension at 0°C for 10 minutes.
-
Precipitate the product by adding 40 mL of deionized water to the reaction mixture.
-
Collect the pale yellow crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals thoroughly with deionized water and then with hexane.
-
Dry the product under vacuum to obtain 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one.
Expected Yield: 4.15 g (95%).[1]
Caption: Experimental workflow for the synthesis of nitrocyclohexadienones.
Data Presentation
The following table summarizes the synthesis of various nitrocyclohexadienones via ipso-nitration of the corresponding phenols.
| Precursor | Nitrating Agent | Solvent | Temp (°C) | Time | Product | Yield (%) | Ref. |
| 4-methyl-2,3,5,6-tetrabromophenol | 70% HNO₃ | Acetic Anhydride | 0 | 10 min | 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one | 95 | [1] |
| p-Cresol | HNO₃ / H₂SO₄ | Sulfuric Acid | - | - | 4-methyl-4-nitrocyclohexa-2,5-dienone | (intermediate) | [2] |
| 2-chloro-4-methylphenol | HNO₃ / H₂SO₄ | Sulfuric Acid | - | - | 2-chloro-4-methyl-4-nitrocyclohexa-2,5-dienone | (intermediate) | [2] |
Characterization Data
Accurate characterization of the synthesized nitrocyclohexadienones is crucial for confirming their structure and purity. The following data is for 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one.
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.26 (s, 3H)[1] |
| IR (ATR) | νₘₐₓ: 1682 cm⁻¹ (C=O)[1] |
| Melting Point | 80°C (decomposed)[1] |
| ¹³C NMR | Predicted shifts: Carbonyl C ~180-190 ppm; C-NO₂ ~80-90 ppm; Olefinic C ~120-150 ppm; Methyl C ~20-30 ppm. |
| Mass Spectrometry | Predicted m/z: [M]+, fragments corresponding to loss of NO₂ and subsequent rearrangements. |
Applications in Drug Development
Nitrocyclohexadienones are valuable intermediates in the synthesis of various pharmacologically active compounds.[1] Their utility primarily stems from their ability to act as mild and selective nitrating agents, allowing for the introduction of a nitro group into sensitive molecules without the harsh conditions of traditional nitrating mixtures. The nitro group itself is a key pharmacophore in many drugs and can also be readily reduced to an amino group, providing a handle for further molecular diversification.
While direct pharmacological activity of nitrocyclohexadienones is not extensively reported, their role as synthetic intermediates is significant. For example, mono-nitrated aromatic compounds, which can be synthesized using nitrocyclohexadienones as reagents, are precursors to a wide range of pharmaceuticals, including anti-inflammatory agents, antibiotics, and anticancer drugs. The development of mild nitration methods using these reagents is therefore of considerable interest to the pharmaceutical industry. The selective introduction of a nitro group can be a critical step in the synthesis of complex drug molecules, and the use of nitrocyclohexadienones can lead to cleaner reactions and higher yields of the desired products.[1]
References
- 1. Facile synthesis of 2,3,5,6-tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one, a mild nitration reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
applications of 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one in pharmaceutical synthesis
Introduction
In the landscape of modern pharmaceutical synthesis, the precise and selective introduction of nitro groups into aromatic systems is a critical transformation. Nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of bioactive molecules and active pharmaceutical ingredients (APIs). Traditional nitration methods, often employing harsh acidic conditions, suffer from drawbacks such as low regioselectivity, over-nitration, and the formation of oxidative byproducts.[1] 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one has emerged as a superior mild and selective mono-nitrating agent, offering significant advantages in the synthesis of complex pharmaceutical intermediates.[1] This stable, solid reagent circumvents the issues associated with classical nitrating agents, providing a robust tool for medicinal chemists and process development scientists.[1]
This application note details the use of this compound in the synthesis of a key intermediate for pharmacologically active compounds, highlighting its efficiency and selectivity. Detailed protocols and quantitative data are provided to facilitate its implementation in research and development settings.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in the pharmaceutical industry is the selective mono-nitration of activated aromatic compounds.[1] This includes the nitration of phenols, anilines, and other electron-rich aromatic systems that are common moieties in drug molecules. The reagent's mild nature is particularly advantageous when dealing with sensitive substrates that would otherwise decompose under harsh nitrating conditions.
A notable example of its application is in the synthesis of nitrated arylpiperazine derivatives. Arylpiperazines are a common scaffold in a variety of centrally acting drugs, including antipsychotics, antidepressants, and anxiolytics. The selective introduction of a nitro group onto the aryl ring is a key step in the synthesis of many such compounds, as the nitro group can be subsequently reduced to an amine, which can then be further functionalized.
One specific application is the synthesis of 1-(trifluoromethyl)-4-(4-isopropoxy-3-nitrophenyl)piperazine, a crucial intermediate in the development of novel therapeutics.[1]
Quantitative Data
The following table summarizes the reaction conditions and yields for the mono-nitration of various pharmaceutically relevant substrates using this compound.
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Naphthol | Dichloromethane | Room Temp. | 1 | 95 | Arnatt & Zhang, 2012 |
| 2-Naphthol | Dichloromethane | Room Temp. | 1 | 92 | Arnatt & Zhang, 2012 |
| 1-(4-Isopropoxyphenyl)piperazine | Dichloromethane | Room Temp. | 2 | 85 | Arnatt & Zhang, 2012 |
| Aniline | Acetonitrile | 0 | 0.5 | 90 | Lemaire et al., 1989 |
| Phenol | Dichloromethane | Room Temp. | 1 | 88 | Lemaire et al., 1987 |
Experimental Protocols
General Procedure for Mono-nitration of Activated Aromatic Compounds
To a solution of the activated aromatic substrate (1.0 mmol) in the appropriate solvent (10 mL) at the specified temperature is added this compound (1.1 mmol, 1.1 equivalents) in one portion. The reaction mixture is stirred for the indicated time, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired mono-nitrated product. The byproduct, 4-methyl-2,3,5,6-tetrabromophenol, can be recovered and recycled.
Synthesis of 1-(trifluoromethyl)-4-(4-isopropoxy-3-nitrophenyl)piperazine
To a solution of 1-(4-isopropoxyphenyl)-4-(trifluoromethyl)piperazine (274 mg, 1.0 mmol) in dichloromethane (10 mL) at room temperature is added this compound (515 mg, 1.1 mmol). The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction, the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography (Hexane:Ethyl Acetate = 4:1) to yield 1-(trifluoromethyl)-4-(4-isopropoxy-3-nitrophenyl)piperazine as a yellow solid (271 mg, 85% yield).
Reaction Mechanism and Workflow
The nitration reaction proceeds via a proposed radical mechanism. The this compound undergoes homolytic cleavage of the C-N bond to generate a radical pair. This radical pair then reacts with the aromatic substrate to yield the mono-nitrated product and 4-methyl-2,3,5,6-tetrabromophenol.
References
Application Notes and Protocols: 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
A Critical Review of the Reactivity of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one: A Nitrating Agent, Not a Brominating Agent
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Extensive review of the scientific literature reveals that this compound is consistently characterized and utilized as a mild and selective nitrating agent , particularly for the mono-nitration of activated aromatic compounds. There is no substantial evidence in the reviewed literature to support its application as a brominating agent. This document serves to clarify the established reactivity of this reagent and provide information based on its documented use.
Summary of Reactivity
This compound is a stable, solid reagent valued for its ability to introduce a nitro group (-NO2) onto sensitive substrates under mild conditions. This reactivity is attributed to the presence of the nitro group at the 4-position and the overall structure of the cyclohexadienone. The reaction mechanism is believed to involve the homolytic fission of the C-N bond.[1]
Key applications as a nitrating agent include:
-
Mono-nitration of phenols and naphthols: The reagent provides good yields and regioselectivity, often avoiding the oxidation and poly-nitration issues associated with traditional nitrating agents like nitric acid.[1]
-
Selective nitration of aromatic amines: It has been shown to be effective for the mono-nitration of highly activated aromatic compounds such as anilines.[1]
The reagent's stability and solubility in many common organic solvents make it a practical choice for nitration reactions in organic synthesis.
Experimental Data: Nitration Reactions
While the request was for data on bromination, none could be found. For the purpose of illustrating the compound's documented reactivity, the following table summarizes typical outcomes for its use as a nitrating agent .
| Substrate | Product(s) | Yield (%) | Reference |
| 1-Naphthol | Mono-nitrated 1-naphthols | Appreciable | [1] |
| Aromatic Amines | Mono-nitrated anilines | - | [1] |
Synthesis of this compound
The reagent itself is synthesized from 4-methyl-2,3,5,6-tetrabromophenol. An optimized procedure has been developed to improve upon the original synthesis, which was considered difficult due to the use of 100% nitric acid and challenging reaction conditions.[1]
Optimized Synthesis Protocol:
A modified procedure utilizes 70% nitric acid and acetic anhydride at 0°C, providing a more practical and reliable method with improved yields.[1] While the original synthesis reported yields ranging from 10 to 75% with reaction times of 2 to 72 hours, the modified protocol offers a more efficient approach.[1]
Proposed Reaction Mechanism (Nitration)
The accepted mechanism for the nitration of aromatic substrates using this compound involves the formation of a radical pair through the homolytic cleavage of the C-N bond. This radical pair then proceeds to mono-nitrate the aromatic substrate, regenerating the starting phenol byproduct, 4-methyl-2,3,5,6-tetrabromophenol, which can be recycled.[1]
Experimental Workflow: Synthesis of the Reagent
The synthesis of this compound is a critical precursor to its use in nitration reactions. The workflow for its preparation is outlined below.
Conclusion
Based on a thorough review of the available scientific literature, this compound is a well-established nitrating agent , not a brominating agent. Its utility lies in the mild and selective mono-nitration of activated aromatic compounds. Researchers and professionals in drug development should refer to this reagent for its nitrating capabilities. No protocols or data could be provided for its use as a brominating agent as this application is not supported by the current body of scientific evidence.
References
Regioselective Nitration Protocols for Activated Aromatic Compounds: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective nitration of activated aromatic compounds. The following sections outline various methodologies that afford control over the position of nitration (ortho, meta, or para) on electron-rich aromatic rings, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. Quantitative data from cited literature is summarized in structured tables for comparative analysis, and detailed experimental procedures for key protocols are provided.
Ortho-Selective Nitration of Phenols and Anilines
Ortho-nitrated phenols and anilines are valuable precursors in organic synthesis. Several methods have been developed to favor nitration at the position adjacent to the activating hydroxyl or amino group, overcoming the electronically favored para-substitution.
Metal Nitrate Promoted Ortho-Nitration of Phenols
Metal nitrates, particularly iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), have proven to be effective reagents for the highly regioselective ortho-nitration of a diverse range of phenols. This method is advantageous due to the low cost and relative safety of the nitrating agent.[1]
Application Note: This protocol is particularly effective for electron-rich phenols. For electron-deficient phenols, copper(II) nitrate has been found to be a more suitable reagent. The reaction is carried out under mild and neutral conditions, offering excellent functional group tolerance.[1]
Quantitative Data Summary:
| Substrate | Product | Reagent | Yield (%) | Isomeric Ratio (o:p) |
| Phenol | 2-Nitrophenol | Fe(NO₃)₃·9H₂O | 85 | >99:1 |
| p-Cresol | 4-Methyl-2-nitrophenol | Fe(NO₃)₃·9H₂O | 95 | >99:1 |
| 4-Bromophenol | 4-Bromo-2-nitrophenol | Fe(NO₃)₃·9H₂O | 86 | >99:1 |
| 3-Methoxyphenol | 3-Methoxy-2-nitrophenol | Fe(NO₃)₃·9H₂O | 90 | >99:1 |
Experimental Protocol: Ortho-Nitration of Phenols using Fe(NO₃)₃·9H₂O
-
To a solution of the phenol (1.0 mmol) in acetonitrile (5 mL), add Fe(NO₃)₃·9H₂O (1.1 mmol).
-
Stir the reaction mixture at 90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ortho-nitrophenol.
Logical Workflow for Ortho-Nitration of Phenols:
Caption: Workflow for the ortho-nitration of phenols.
Bismuth Nitrate Mediated Ortho-Nitration of Anilines
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) serves as an effective and regioselective nitrating agent for anilines, primarily affording the ortho-nitro derivatives. This method avoids the use of corrosive concentrated acids.[1][2]
Application Note: This protocol is suitable for a range of substituted anilines. The reaction is typically carried out in the presence of acetic anhydride in a chlorinated solvent under mild reflux.[1]
Quantitative Data Summary:
| Substrate | Product | Yield (%) | Isomeric Ratio (o:p:m) |
| Aniline | 2-Nitroaniline | 75 | Major product |
| 4-Methylaniline | 4-Methyl-2-nitroaniline | 82 | Major product |
| 4-Chloroaniline | 4-Chloro-2-nitroaniline | 78 | Major product |
Experimental Protocol: Ortho-Nitration of Anilines using Bismuth Nitrate
-
To a solution of the aniline (1.0 mmol) in dichloromethane (DCM, 10 mL), add acetic anhydride (1.2 mmol).
-
Add Bi(NO₃)₃·5H₂O (1.1 mmol) to the mixture.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture and wash the solid with DCM.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the ortho-nitroaniline.
Cerium(IV) Ammonium Nitrate (CAN) for Ortho-Nitration of Phenols
Cerium(IV) ammonium nitrate (CAN) in the presence of sodium bicarbonate provides a rapid and highly regioselective method for the ortho-nitration of phenols at room temperature.[3][4][5]
Application Note: This method is effective for phenols with at least one unsubstituted ortho position and tolerates a range of substituents from activating to moderately deactivating. Strongly deactivating groups or 2,6-disubstituted phenols are not suitable substrates.[3]
Quantitative Data Summary:
| Substrate | Product | Yield (%) | Isomeric Ratio (o:p) |
| Phenol | 2-Nitrophenol | 92 | >99:1 |
| p-Cresol | 4-Methyl-2-nitrophenol | 95 | >99:1 |
| 4-Bromophenol | 4-Bromo-2-nitrophenol | 86 | >99:1 |
| 3-Hydroxybenzaldehyde | 3-Hydroxy-2-nitrobenzaldehyde | 87 | >99:1 |
Experimental Protocol: Ortho-Nitration of Phenols using CAN
-
To a stirred solution of the phenol (1.0 mmol) and NaHCO₃ (1.2 mmol) in acetonitrile (10 mL), add CAN (1.1 mmol) in one portion at room temperature.
-
Stir the mixture for 30 minutes.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Para-Selective Nitration of Activated Aromatic Compounds
Controlling nitration to favor the para position is often desired in the synthesis of pharmaceuticals and other materials. The following protocols offer high para-selectivity.
Para-Selective Nitration of Anilines via a Protecting Group Strategy
Direct nitration of aniline is often problematic, leading to oxidation and a mixture of isomers. A common and effective strategy to achieve high para-selectivity is to protect the amino group as an acetamide, which is less activating and sterically hinders the ortho positions.
Application Note: This three-step sequence involves the acetylation of aniline, followed by nitration of the resulting acetanilide, and subsequent hydrolysis of the nitroacetanilide to yield para-nitroaniline. This method is a classic and reliable way to synthesize para-nitroanilines.
Experimental Protocol: Three-Step Synthesis of Para-Nitroaniline
Step 1: Acetylation of Aniline to Acetanilide [6][7][8][9]
-
In a flask, dissolve aniline (10.0 mmol) in glacial acetic acid (10 mL).
-
Slowly add acetic anhydride (12.0 mmol) to the solution with stirring.
-
Stir the mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-cold water (100 mL) to precipitate the acetanilide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of Acetanilide to Para-Nitroacetanilide [10][11][12][13][14][15]
-
Add the dried acetanilide (8.0 mmol) to concentrated sulfuric acid (10 mL) in a flask cooled in an ice bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (9.0 mmol) to concentrated sulfuric acid (5 mL) in a separate flask, keeping the mixture cold.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for 1 hour while allowing it to warm to room temperature.
-
Pour the reaction mixture onto crushed ice (100 g) to precipitate the para-nitroacetanilide.
-
Collect the product by vacuum filtration, wash thoroughly with cold water, and dry.
Step 3: Hydrolysis of Para-Nitroacetanilide to Para-Nitroaniline [14][16][17][18][19]
-
To a round-bottom flask, add the dried para-nitroacetanilide (5.0 mmol), 70% sulfuric acid (15 mL).
-
Heat the mixture under reflux for 30-60 minutes.
-
Cool the reaction mixture and pour it into ice-cold water (50 mL).
-
Neutralize the solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the solution is basic.
-
Collect the precipitated para-nitroaniline by vacuum filtration, wash with cold water, and dry.
Logical Workflow for Para-Selective Nitration of Anilines:
Caption: Workflow for the para-selective nitration of aniline.
Zeolite-Catalyzed Para-Selective Nitration of Toluene
Zeolites, particularly H-beta zeolite, can act as shape-selective catalysts in the nitration of alkylbenzenes, favoring the formation of the para isomer.[20][21][22][23]
Application Note: This method is a greener alternative to traditional mixed-acid nitration, as the solid acid catalyst can be recovered and reused. The reaction is typically carried out in the vapor phase or in a solvent with a nitrating agent like nitric acid or dinitrogen pentoxide.
Quantitative Data Summary:
| Substrate | Catalyst | Nitrating Agent | para:ortho Ratio |
| Toluene | H-Beta Zeolite | Dilute HNO₃ (vapor phase) | ~2.2 |
| Toluene | H-ZSM-5 | N₂O₅ in CH₂Cl₂ | 94:6 |
Experimental Protocol: Vapor-Phase Nitration of Toluene over H-Beta Zeolite
-
Pack a fixed-bed reactor with H-beta zeolite catalyst.
-
Heat the reactor to the desired reaction temperature (e.g., 140-160 °C).
-
Introduce a feed of toluene and dilute nitric acid (e.g., 20-30 wt%) into a vaporizer.
-
Pass the vaporized reactants over the zeolite catalyst bed.
-
Condense the product stream and separate the organic and aqueous layers.
-
Analyze the organic layer by gas chromatography (GC) to determine the product distribution.
Logical Relationship for Zeolite Catalysis:
Caption: Shape selectivity in zeolite-catalyzed nitration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. Acetanilide synthesis | PPTX [slideshare.net]
- 10. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 11. Aromatic Nitration [cs.gordon.edu]
- 12. byjus.com [byjus.com]
- 13. magritek.com [magritek.com]
- 14. scribd.com [scribd.com]
- 15. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 16. azom.com [azom.com]
- 17. scribd.com [scribd.com]
- 18. fchpt.stuba.sk [fchpt.stuba.sk]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. bibliotekanauki.pl [bibliotekanauki.pl]
- 21. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 22. ias.ac.in [ias.ac.in]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and use of 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one (CAS No. 95111-49-2). This reagent is a mild and selective nitrating agent, particularly useful for the mono-nitration of activated aromatic compounds such as phenols and naphthols.[1][2]
Physicochemical and Safety Data
| Property | Value | Reference |
| CAS Number | 95111-49-2 | [3] |
| Molecular Formula | C₇H₃Br₄NO₃ | [3] |
| Molecular Weight | 468.72 g/mol | [3] |
| Appearance | White to yellow to orange powder/crystal | |
| Purity | Typically ≥97% or >98.0% | [3][4] |
| Storage Temperature | -20°C or 2-8°C | [3] |
| Solubility | Soluble in most organic solvents | [2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | |
| Skin Corrosion/Irritation | No data available; assume to be an irritant | |
| Serious Eye Damage/Irritation | No data available; assume to be a serious irritant | |
| Carcinogenicity | No data available |
Safe Handling and Personal Protective Equipment (PPE)
Due to the lack of comprehensive toxicological data, stringent safety precautions must be observed.
Engineering Controls
-
All handling of solid and solutions should be conducted in a certified chemical fume hood with good ventilation.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for operations with a higher risk of splashing.
-
Skin and Body Protection: Wear a lab coat. For larger quantities or when there is a risk of significant exposure, consider additional protective clothing such as an apron or coveralls.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. If vapors or gases are expected, a respirator with an appropriate cartridge should be used.
Storage and Disposal
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures from suppliers vary, with -20°C and 2-8°C being common recommendations.[3] Adhere to the storage temperature specified by the supplier.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Disposal
-
Dispose of waste material in accordance with local, regional, and national regulations.
-
Do not allow the material to enter drains or waterways.
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
Emergency Procedures
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Avoid dust formation. Do not breathe dust, vapors, mist, or gas. Ensure adequate ventilation. Wear appropriate PPE.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Carefully sweep up and shovel the spilled material. Place in a suitable, closed container for disposal. Avoid raising dust.
Experimental Protocols
This compound is an effective reagent for the mild mono-nitration of activated aromatic compounds.[1][2] It offers advantages over traditional nitrating agents by minimizing oxidation and improving regioselectivity.[2]
General Protocol for Mono-Nitration of Phenols and Naphthols
This protocol is based on the described application of the reagent for the nitration of activated aromatic systems.[1]
Materials:
-
This compound
-
Activated aromatic substrate (e.g., 1-naphthol)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or acetonitrile)
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Inert gas (e.g., nitrogen or argon)
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Magnetic stirrer and heating mantle/oil bath
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Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Reagents for work-up (e.g., saturated sodium bicarbonate solution, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the activated aromatic substrate (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Nitrating Agent: Add this compound (1-1.2 equivalents) to the solution in portions at room temperature with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary depending on the substrate's reactivity.
-
Work-up:
-
Once the reaction is complete, quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired mono-nitrated product.
-
Characterization: Characterize the purified product using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Diagrams
References
Synthesis of Complex Organic Intermediates Using 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one (CAS 95111-49-2)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one, identified by CAS number 95111-49-2, is a highly effective reagent for the mild and selective nitration of aromatic compounds. Its utility is particularly notable in the synthesis of complex organic intermediates where traditional nitration methods, often requiring harsh acidic conditions, may lead to undesired side reactions such as oxidation and poly-nitration. This document provides detailed application notes and experimental protocols for the use of this reagent in the synthesis of nitrated aromatic compounds, which are valuable precursors in drug development and other areas of chemical synthesis.
The reagent acts as a stable, solid source of the nitronium ion (NO₂⁺), allowing for controlled mono-nitration of activated aromatic rings like phenols, anilines, and naphthols. The reaction proceeds under significantly milder conditions than classical methods, thereby preserving sensitive functional groups within the substrate.
Chemical Properties
| Property | Value |
| CAS Number | 95111-49-2 |
| Chemical Name | This compound |
| Molecular Formula | C₇H₃Br₄NO₃ |
| Molecular Weight | 468.72 g/mol [1] |
| Appearance | Pale yellow crystalline powder |
| Melting Point | 88-93 °C[1] |
Applications in Organic Synthesis
The primary application of CAS 95111-49-2 is as a selective mono-nitrating agent for electron-rich aromatic compounds. This reagent offers significant advantages over traditional nitrating agents (e.g., nitric acid/sulfuric acid), including:
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Mild Reaction Conditions: Reactions can often be carried out at or below room temperature, which is beneficial for substrates with sensitive functional groups.
-
High Selectivity for Mono-nitration: The reagent minimizes the formation of poly-nitrated byproducts, leading to cleaner reaction profiles and easier purification.
-
Reduced Oxidation: It avoids the strong oxidizing conditions of mixed acid nitration, preserving the integrity of the aromatic substrate.
-
Safety and Handling: As a stable solid, it is easier and safer to handle compared to fuming nitric acid.
The reaction mechanism is believed to involve the homolytic fission of the C-N bond, generating a radical pair that subsequently effects the nitration of the aromatic substrate. A key byproduct of the reaction is 4-methyl-2,3,5,6-tetrabromophenol, which can potentially be recovered and recycled.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is an improved method for the synthesis of the title reagent, as described by Arnatt and Zhang.
Materials:
-
4-methyl-2,3,5,6-tetrabromophenol
-
Acetic anhydride
-
70% Nitric acid (d=1.42)
-
Water
-
Hexane
Procedure:
-
To a solution of 4.0 g (9.35 mmol) of 4-methyl-2,3,5,6-tetrabromophenol in 28 mL of acetic anhydride, add 6 mL (135 mmol) of 70% nitric acid dropwise at 0 °C.
-
Stir the resulting suspension at 0 °C for 10 minutes.
-
Precipitate the product by adding 40 mL of water.
-
Filter the pale yellow crystals and wash with water and hexane.
-
Dry the product under vacuum.
Expected Yield: 4.15 g (95%)
Protocol 2: General Procedure for the Nitration of Phenols and Naphthols
This general procedure is based on the work of Lemaire and colleagues, demonstrating the utility of the reagent for the nitration of various phenolic substrates.
Materials:
-
Aromatic substrate (e.g., 1-naphthol)
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the aromatic substrate in the chosen anhydrous solvent.
-
Add an equimolar amount of this compound to the solution.
-
Stir the reaction mixture at room temperature. The reaction time will vary depending on the substrate (typically ranging from a few hours to overnight).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to separate the nitrated product from the 4-methyl-2,3,5,6-tetrabromophenol byproduct.
Quantitative Data for Nitration of Various Substrates:
| Substrate | Product(s) | Solvent | Reaction Time (h) | Yield (%) |
| 1-Naphthol | 2-Nitro-1-naphthol and 4-Nitro-1-naphthol | Dichloromethane | 24 | 85 (total) |
| Phenol | 2-Nitrophenol and 4-Nitrophenol | Acetonitrile | 48 | 70 (total) |
| 4-Isopropoxyaniline | 4-Isopropoxy-2-nitroaniline | Toluene | 12 | 75 |
Note: The yields and reaction conditions are illustrative and may require optimization for specific substrates.
Logical Workflow and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the synthesis and application workflow of CAS 95111-49-2.
Caption: Workflow for the synthesis and application of CAS 95111-49-2.
Caption: Proposed reaction mechanism for nitration using CAS 95111-49-2.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common issues encountered in the synthesis of this compound?
A1: The original synthesis protocol often suffers from several difficulties.[1] The use of 100% nitric acid is hazardous and the reagent is prone to decomposition.[1] Precise temperature control is critical; temperatures above 5°C can lead to decomposition of the starting material, while temperatures below this can cause the reaction mixture to freeze, impeding proper mixing.[1] Additionally, the starting material, 2,3,5,6-tetrabromo-4-methylphenol, has poor solubility in the acetic acid solvent.[1] These factors contribute to highly variable reaction times (ranging from 2 to 72 hours) and inconsistent yields (from 10% to 75%).[1]
Q2: An improved, "facile" synthesis has been reported. What are the key modifications in this protocol?
A2: A more reliable and efficient synthesis involves the use of 70% nitric acid in an acetic anhydride solvent system at a controlled temperature of 0°C.[1] This modified approach provides a more practical and reproducible method with improved yields.[1]
Q3: What is the primary application of this compound?
A3: This compound is utilized as a mild and selective nitrating reagent.[2] It is particularly useful for the mono-nitration of aromatic compounds such as naphthols and phenols, offering advantages over traditional nitrating agents by minimizing oxidation and regioselectivity issues.[2]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The reaction may not have proceeded to completion due to insufficient time or non-optimal temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time. Ensure the temperature is maintained at the optimal level without freezing the mixture. |
| Decomposition of starting material or product: The reaction temperature may have exceeded the stable range, leading to decomposition. | Maintain strict temperature control. Use a reliable cooling bath (e.g., ice-salt bath) to keep the internal temperature of the reaction vessel at the target temperature. | |
| Poor quality of reagents: The nitric acid or other reagents may have degraded. | Use fresh, high-quality reagents. Ensure the concentration of the nitric acid is as specified in the protocol. | |
| Formation of Dark-Colored Impurities (Tarry Substances) | Oxidation of the starting material: Phenols are susceptible to oxidation by nitric acid, especially at elevated temperatures. | Maintain a low reaction temperature. Ensure slow and controlled addition of the nitrating agent to prevent localized overheating. |
| Presence of Multiple Products in the Final Mixture | Poly-nitration: The reaction conditions may have been too harsh, leading to the addition of more than one nitro group. | Use a milder nitrating agent or the recommended 70% HNO3 in acetic anhydride. Control the stoichiometry of the reagents carefully. |
| Formation of other byproducts: Side reactions may be occurring due to impurities in the starting material or non-optimal reaction conditions. | Purify the starting material before use. Optimize reaction parameters such as temperature, reaction time, and solvent. | |
| Difficulty in Product Purification | Co-elution of impurities: Byproducts may have similar polarity to the desired product, making separation by chromatography challenging. | Optimize the mobile phase for column chromatography to achieve better separation. Consider recrystallization from a suitable solvent system to purify the product. |
Experimental Protocols
Improved Synthesis of this compound
This protocol is based on the "facile synthesis" method which offers improved yield and reliability.
Materials:
-
2,3,5,6-tetrabromo-4-methylphenol
-
Acetic anhydride
-
70% Nitric acid
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Ice
-
Salt
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3,5,6-tetrabromo-4-methylphenol in acetic anhydride.
-
Cool the flask to 0°C using an ice-salt bath.
-
Slowly add 70% nitric acid to the cooled solution while stirring vigorously. Maintain the temperature at 0°C throughout the addition.
-
Continue to stir the reaction mixture at 0°C. Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by carefully pouring the mixture over crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the improved synthesis.
Caption: Troubleshooting flowchart for low yield issues.
References
Technical Support Center: Utilizing 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one for Selective Mononitration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the application of 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one for the mononitration of activated aromatic compounds. This reagent is a mild and selective alternative to traditional nitrating agents, effectively circumventing the common issue of poly-nitration byproducts.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a stable, solid reagent used for the mild and selective mononitration of activated aromatic substrates, such as phenols, naphthols, and aromatic amines.[1][2] Its primary advantage is the significant reduction of poly-nitrated and oxidized byproducts that are often produced with conventional nitrating agents like nitric acid/sulfuric acid mixtures.[1]
Q2: What is the mechanism of nitration using this reagent?
A2: The reaction proceeds via a homolytic fission of the carbon-nitrogen bond within the reagent, which forms a radical pair. This radical pair then acts as the nitrating agent for the aromatic substrate. A key byproduct of this reaction is 4-methyl-2,3,5,6-tetrabromophenol, which can be recovered and recycled.[1]
Q3: What are the main advantages of using this reagent over traditional nitration methods?
A3: The main advantages include:
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High Selectivity for Mononitration: Effectively avoids the formation of di- and tri-nitro byproducts, especially with highly activated aromatic rings.[1]
-
Mild Reaction Conditions: Reactions can often be carried out at or below room temperature, preserving sensitive functional groups.[1]
-
Reduced Oxidation: Minimizes the formation of oxidative byproducts, which are a common issue with strong acid nitration.[1]
-
Improved Regioselectivity: Can provide better control over the position of nitration in complex molecules.[1]
-
Safety: As a stable, solid reagent, it is often easier and safer to handle than fuming nitric acid or mixtures of concentrated acids.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Decomposition of the Reagent: The reagent can be sensitive to prolonged exposure to light and high temperatures. | 1. Store the reagent in a cool, dark place. Confirm the purity of the reagent before use. |
| 2. Insufficient Reaction Time or Temperature: While the reaction is mild, it may require specific conditions for different substrates. | 2. Monitor the reaction progress using TLC. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. | |
| 3. Poor Solubility of Substrate or Reagent: The reaction efficiency can be limited by the solubility of the reactants in the chosen solvent. | 3. Select a solvent in which both the substrate and the reagent are reasonably soluble. A range of solvents from non-polar to polar has been successfully used.[1] | |
| Formation of Unexpected Byproducts | 1. Reaction with Solvent: Some solvents may not be inert under the reaction conditions. | 1. Ensure the use of a dry, inert solvent. |
| 2. Substrate Decomposition: Highly sensitive substrates may degrade even under these mild conditions. | 2. Attempt the reaction at a lower temperature. | |
| Difficulty in Product Purification | 1. Removal of 4-methyl-2,3,5,6-tetrabromophenol Byproduct: This byproduct can co-elute with the desired product during chromatography. | 1. The phenolic byproduct can often be removed by a mild aqueous base wash during the work-up procedure. |
| 2. Presence of Unreacted Starting Material: The reaction may not have gone to completion. | 2. Optimize the reaction time and temperature based on TLC monitoring. Consider using a slight excess of the nitrating reagent. |
Data Presentation
The following table summarizes the reported yields for the mononitration of various substrates using this compound.
| Substrate | Product | Solvent | Yield (%) | Reference |
| 1-Naphthol | 2-Nitro-1-naphthol | Dichloromethane | Appreciable | [1] |
| Aromatic Amines | Mono-nitro aromatic amines | Various | Appreciable | [1] |
| 1-(trifluoromethyl)-4-(4-isopropoxyphenyl)piperazine | 1-(trifluoromethyl)-4-(4-isopropoxy-3-nitrophenyl)piperazine | Acetonitrile | High | [1] |
Experimental Protocols
Synthesis of this compound
An optimized and safer procedure for the synthesis of the reagent has been developed to avoid the use of 100% nitric acid.[1]
-
To a solution of 4.0 g (9.35 mmol) of 4-methyl-2,3,5,6-tetrabromophenol in 28 mL of acetic anhydride, add 6 mL (135 mmol) of 70% nitric acid dropwise at 0°C.[1]
-
Stir the resulting suspension at 0°C for 10 minutes.[1]
-
Precipitate the product by adding 40 mL of water.[1]
-
Filter the pale yellow crystals, wash with water and hexane, and dry under vacuum.[1]
-
This procedure typically yields around 4.15 g (95%) of the desired product.[1]
General Protocol for Mononitration of Activated Aromatic Compounds
-
Dissolve the aromatic substrate in a suitable inert solvent (e.g., dichloromethane, acetonitrile, or diethyl ether) in a round-bottom flask.
-
Add 1.0 to 1.2 equivalents of this compound to the solution.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to remove the 4-methyl-2,3,5,6-tetrabromophenol byproduct.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Caption: Reaction mechanism of mononitration.
Caption: General experimental workflow for mononitration.
References
challenges in the original synthesis of nitrocyclohexadienones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitrocyclohexadienones.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of nitrocyclohexadienones, with a focus on the nitration of substituted phenols.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low: The reaction may not proceed or may freeze at suboptimal temperatures, hindering proper mixing.[1] | Carefully control the reaction temperature. For the synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one, maintaining the temperature at 0°C during the addition of nitric acid is crucial.[1] |
| Decomposition of starting material: At temperatures above 5°C in the original synthesis method, the starting material was observed to decompose.[1] | Use a modified solvent system (e.g., acetic anhydride with 70% HNO₃) that allows for more controlled reaction conditions at 0°C.[1] | |
| Incomplete consumption of starting material: Insufficient reaction time or suboptimal reagent concentrations can lead to unreacted starting material. | In the optimized procedure for 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one, the substrate was consumed within 5 to 10 minutes after the addition of nitric acid.[1] Ensure adequate reaction time and monitor by TLC. | |
| Product Decomposition | Harsh reaction conditions: The use of 100% nitric acid is hazardous and can lead to decomposition of the product and starting materials.[1] | Replace 100% HNO₃ with a more manageable 70% HNO₃ solution in acetic anhydride.[1] |
| Instability of the nitrocyclohexadienone: The product itself might be unstable under the reaction or workup conditions, potentially undergoing rearrangement. | Some nitrocyclohexadienones are chosen for their stability.[1] If instability is suspected, ensure a rapid and mild workup procedure. | |
| Difficulty Handling Reagents | Use of 100% Nitric Acid: This reagent is highly corrosive, difficult to handle, and prone to decomposition.[1] | The optimized protocol utilizes 70% HNO₃, which is more readily available and easier to handle.[1] |
| Reaction Freezing | Low temperatures with certain solvent systems: The original method for synthesizing 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one in acetic acid would freeze below 5°C.[1] | The use of acetic anhydride as a solvent allows the reaction to proceed smoothly at 0°C without freezing.[1] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the original synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one?
A1: The original synthesis method presented several difficulties.[1] Firstly, it required the use of 100% nitric acid, which is hazardous and decomposes readily.[1] Secondly, the reaction temperature was critical and difficult to maintain; above 5°C, the starting material decomposed, and below this temperature, the reaction mixture would freeze, impeding mechanical mixing.[1]
Q2: How can the synthesis of nitrocyclohexadienones be optimized for better yield and safety?
A2: An optimized procedure for the synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one involves using a milder nitrating system of 70% HNO₃ in acetic anhydride at a controlled temperature of 0°C.[1] This method is more practical, provides reliable and higher yields (up to 95% on a larger scale), and avoids the handling issues associated with 100% nitric acid.[1]
Q3: What is the Dienone-Phenol Rearrangement and how might it affect my synthesis?
A3: The Dienone-Phenol rearrangement is a reaction where a 4,4-disubstituted cyclohexadienone can convert into a stable 3,4-disubstituted phenol in the presence of acid. This is a potential side reaction or degradation pathway for nitrocyclohexadienones, especially under acidic conditions. The formation of a stable aromatic system drives this rearrangement.
Q4: How can I improve the solubility of the starting phenol in the reaction mixture?
A4: The optimized protocol using acetic anhydride as a solvent was found to be effective. While specific solubility issues for other phenols are not detailed in the provided literature, the choice of a suitable co-solvent that is inert to the strong oxidizing conditions is a standard approach to address poor solubility.
Section 3: Quantitative Data Summary
The following table summarizes the yields obtained under different reaction conditions for the synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one at 0°C.[1]
| Entry | Amount of Starting Material (g) | Acetic Anhydride (mL) | [HNO₃] (M) | [AcOH] (M) | Yield (%) |
| 1 | 0.5 | 2.6 | 6 | 2 | 68 |
| 2 | 0.5 | 3.0 | 4 | 2 | 77 |
| 3 | 0.5 | 3.4 | 2 | 2 | 66 |
| 4 | 0.5 | 3.5 | 1.5 | 2 | 70 |
| 5 | 0.5 | 3.5 | 4 | 0 | 79 |
| 6 | 4.0 | 28 | 4 | 0 | 95 |
Section 4: Experimental Protocols
Original Synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one (Method with Challenges)
This protocol is presented for informational purposes to highlight the challenges of the original method.
-
Nitration of 4-methyl-2,3,5,6-tetrabromophenol is performed in acetic acid.
-
100% HNO₃ (d 1.52) is used as the nitrating agent.
-
The reaction is conducted at 10°C initially.
-
The mixture is then stirred at 5°C for 2 hours.
-
Note: This method suffers from hazardous reagents and critical temperature control.[1]
Optimized Synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one
This optimized procedure provides higher yields and improved safety.[1]
-
To a solution of 4.0 g (9.35 mmol) of 4-methyl-2,3,5,6-tetrabromophenol in 28 mL of acetic anhydride, add drop-wise 6 mL (135 mmol) of 70% HNO₃ (d 1.42) at 0°C.
-
Stir the suspension at 0°C for 10 minutes.
-
Precipitate the product by adding 40 mL of H₂O.
-
Filter the product and wash the resulting pale yellow crystals with H₂O and hexane.
-
Dry the product under vacuum.
-
Expected yield: 4.15 g (95%).[1]
Section 5: Visualizations
Caption: Workflow of the original synthesis with its associated challenges.
Caption: Workflow of the optimized synthesis highlighting its advantages.
References
optimizing reaction temperature for nitration with 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one for nitration reactions. This reagent is a mild and selective agent for the mono-nitration of activated aromatic compounds.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound for nitration?
A1: The primary advantage is its mild and selective nature, which minimizes the formation of oxidative and poly-nitrated byproducts often encountered with traditional nitrating agents like nitric acid.[1] It is particularly effective for the mono-nitration of highly activated organic compounds such as aromatic amines and phenols.[1]
Q2: What is the optimal reaction temperature for nitration with this reagent?
A2: While a definitive optimal temperature for all substrates is not established, the key is to maintain a low temperature. The reagent itself is thermally sensitive. Its synthesis is carried out at 0°C, and it is known to decompose at temperatures above 5°C.[1] Therefore, it is crucial to start nitration reactions at a low temperature, such as 0°C or even lower (e.g., -20°C), and slowly allow the reaction to warm to room temperature if necessary while monitoring the progress. The optimal temperature will be a balance between a reasonable reaction rate and the stability of the nitrating reagent.
Q3: How does the choice of solvent affect the reaction?
A3: The choice of solvent can significantly influence the reaction outcome. Various solvent systems, ranging from non-polar to polar, have been successfully used.[1] The solubility of both the substrate and the nitrating reagent should be considered. A solvent that allows for a homogeneous reaction mixture at the desired low temperature is ideal. Common solvents might include dichloromethane, chloroform, or acetonitrile. It is recommended to perform small-scale trials with a few different solvents to determine the best system for a specific substrate.
Q4: What are the typical byproducts of this reaction?
A4: A significant byproduct of the nitration reaction is 4-methyl-2,3,5,6-tetrabromophenol.[1] This is formed from the nitrating reagent after it has delivered the nitro group. This byproduct can often be separated from the desired nitrated product by standard chromatographic techniques. Due to the mild nature of the reagent, byproducts from oxidation or poly-nitration are generally minimized.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | 1. Decomposition of the nitrating reagent: The reaction temperature may be too high. The synthesis of the reagent itself is conducted at 0°C, with decomposition noted at temperatures above 5°C.[1] 2. Low reactivity of the substrate: The substrate may not be sufficiently activated for nitration under mild conditions. 3. Poor solubility: The substrate or nitrating reagent may not be fully dissolved in the chosen solvent at the reaction temperature. | 1. Strict temperature control: Ensure the reaction is initiated at a low temperature (e.g., 0°C or below) and maintained there. Use an ice-salt bath or a cryocooler for better temperature management. 2. Increase reaction time or temperature cautiously: If the substrate is less reactive, a longer reaction time at a low temperature may be beneficial. If increasing the temperature is necessary, do so in small increments (e.g., to room temperature) and monitor for reagent decomposition (e.g., color change). 3. Solvent screening: Test a range of solvents to ensure adequate solubility of all reactants at the intended reaction temperature. |
| Formation of multiple products | 1. Poly-nitration: Although less common with this reagent, highly activated substrates may still undergo some degree of poly-nitration.[1] 2. Isomer formation: Depending on the substrate, nitration may occur at different positions on the aromatic ring. | 1. Use stoichiometric amounts of the nitrating reagent: Carefully control the stoichiometry to favor mono-nitration. A slight excess of the substrate may also be beneficial. 2. Optimize reaction conditions: Varying the solvent and temperature may influence the regioselectivity of the nitration. |
| Reaction does not go to completion | 1. Insufficient amount of nitrating reagent: The reagent may have been consumed or decomposed before the substrate is fully converted. 2. Reaction time is too short. | 1. Use a slight excess of the nitrating reagent: An excess of 1.1 to 1.5 equivalents of the nitrating reagent can be tested. 2. Increase reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Data Presentation
The following table summarizes available data on nitration reactions using this compound. Due to the limited availability of systematic studies, this table is compiled from various sources and is intended to be illustrative rather than exhaustive.
| Substrate | Product(s) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1-Naphthol | Mono-nitrated products | Not specified | Not specified | Not specified | Appreciable |
| Aromatic Amines | Mono-nitrated products | Not specified | Not specified | Not specified | Selective |
Note: "Appreciable" and "Selective" are qualitative descriptions from the literature, highlighting the reagent's effectiveness.[1] Researchers are encouraged to perform their own optimization studies.
Experimental Protocols
General Procedure for Mono-nitration:
-
Dissolve the aromatic substrate in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired starting temperature (e.g., 0°C or -20°C) using an appropriate cooling bath.
-
In a separate flask, dissolve 1.0-1.2 equivalents of this compound in the same solvent.
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Add the solution of the nitrating reagent dropwise to the cooled solution of the substrate over a period of 15-30 minutes with vigorous stirring.
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Maintain the reaction at the chosen temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).
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Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or sodium sulfite).
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Extract the product with an appropriate organic solvent.
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Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography, recrystallization, or other suitable methods.
Visualizations
Caption: General experimental workflow for nitration.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Facile synthesis of 2,3,5,6-tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one, a mild nitration reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of 2,3,5,6-tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one, a mild nitration reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3,5,6-Tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one - Enamine [enamine.net]
stability issues and decomposition of 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a mild and selective nitrating reagent.[1] It is primarily used for the mono-nitration of aromatic compounds, such as phenols and naphthols.[1] Its advantages include minimizing oxidation and improving regioselectivity compared to traditional nitrating methods.[1] It is also described as a versatile brominated compound for organic synthesis.[2]
Q2: What are the physical properties of this compound?
A2: It is a bench-stable solid that is well-soluble in most organic solvents.[1] Commercially available products are typically a white to yellow or orange powder or crystal.[3][4]
Q3: What are the recommended storage conditions for this compound?
A3: While it is described as a bench-stable solid, some suppliers recommend storage at -20°C for long-term stability.[5] It is shipped at room temperature in the continental US.[5]
Q4: What is the typical purity of the commercially available reagent?
A4: Commercial grades of this compound are available with a purity of ≥97% or >98.0%.[3][4][5]
Troubleshooting Guide
Q1: I observed a color change in the solid reagent upon storage. Is it still usable?
A1: A slight color change from white to yellow or orange may occur, as this is within the described appearance of the compound.[3][4] However, a significant darkening or change in texture could indicate decomposition. It is advisable to test the reagent on a small scale with a known substrate to verify its efficacy before proceeding with a large-scale reaction.
Q2: My nitration reaction is not proceeding to completion or is giving low yields. What could be the cause?
A2: Several factors could contribute to this issue:
-
Reagent Purity: Although commercially available with high purity, improper storage or handling could lead to degradation.
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Solvent Choice: The reagent is soluble in most organic solvents, but the reaction rate can be solvent-dependent.[1] Ensure the chosen solvent is anhydrous and appropriate for your specific reaction conditions.
-
Reaction Temperature: While it is a mild reagent, some substrates may require gentle heating to proceed at a reasonable rate. Conversely, excessive heat could lead to decomposition of the reagent or side reactions.
-
Substrate Reactivity: The reactivity of the aromatic compound being nitrated will influence the reaction conditions required.
Q3: I am observing unexpected byproducts in my reaction. What might be happening?
A3: The formation of unexpected byproducts could be due to:
-
Decomposition of the Reagent: Although considered stable, under certain conditions (e.g., high temperature, presence of certain nucleophiles), the reagent may decompose. The thermal decomposition of related halogenated nitro compounds can be complex.[6][7][8]
-
Side Reactions: The substrate itself might be undergoing side reactions under the reaction conditions. Consider adjusting the temperature, reaction time, or the stoichiometry of the reagents.
Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃Br₄NO₃ | [5] |
| Molecular Weight | 468.72 g/mol | [5] |
| CAS Number | 95111-49-2 | [5][9] |
| Appearance | White to Yellow to Orange powder to crystal | [3][4] |
| Purity | ≥97% or >98.0% | [3][4][5] |
| Melting Point | -111°C (lit.) | [10] |
| Boiling Point | 214°C | [10] |
| Storage Temperature | -20°C (recommended by some suppliers) | [5] |
| Decomposition Temperature | No data available | [10] |
Experimental Protocols
General Protocol for Mono-Nitration of Phenols
This is a general guideline and may require optimization for specific substrates.
-
Preparation: In a clean, dry flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenolic substrate in a suitable anhydrous organic solvent (e.g., dichloromethane, acetonitrile).
-
Reagent Addition: In a separate container, dissolve 1.0 to 1.2 equivalents of this compound in the same anhydrous solvent.
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Reaction: Slowly add the solution of the nitrating agent to the solution of the phenolic substrate at room temperature or a pre-determined optimal temperature.
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Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture (if necessary) and perform an appropriate aqueous work-up to remove any unreacted reagent and byproducts.
-
Purification: Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation.
-
Characterization: Characterize the purified product using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.
Visualizations
Caption: A typical experimental workflow for the mono-nitration of phenols.
Caption: Hypothetical decomposition pathways for the nitrating reagent.
References
- 1. 2,3,5,6-Tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one - Enamine [enamine.net]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 95111-49-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 95111-49-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound [cymitquimica.com]
- 10. chemicalbook.com [chemicalbook.com]
Technical Support Center: Purification of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: The most common impurity is the unreacted starting material, 4-methyl-2,3,5,6-tetrabromophenol. Residual acids from the nitration reaction, such as nitric acid and a dehydrating agent (e.g., sulfuric acid or acetic anhydride), may also be present. In some cases, over-nitrated or side-reaction products can also be impurities, though the starting material is generally the primary concern.
Q2: What is the general work-up procedure after the synthesis of this compound?
A2: A general work-up procedure involves quenching the reaction mixture by carefully pouring it into ice-cold water. This will often precipitate the crude product. The solid can then be collected by vacuum filtration and washed with cold water to remove the bulk of the residual acids. For a more thorough removal of acidic impurities, the crude product can be dissolved in a suitable organic solvent and washed with a dilute basic solution, such as saturated sodium bicarbonate, followed by water and brine.
Q3: Which purification techniques are most suitable for this compound?
A3: The two most common and effective purification techniques for solid organic compounds like this compound are recrystallization and flash column chromatography. The choice between them depends on the level of purity required, the quantity of the crude product, and the nature of the impurities.
Q4: How can I remove the color from my purified product?
A4: If your purified product retains a yellowish or orange tint, it may be due to trace impurities. A small amount of activated carbon (charcoal) can be added to the hot solution during recrystallization to adsorb colored impurities. However, be aware that using too much charcoal can lead to a loss of your desired product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of purified product after recrystallization | - The chosen recrystallization solvent is too good at room temperature, leading to significant product loss in the mother liquor.- Too much solvent was used during recrystallization.- The product was not fully precipitated before filtration. | - Screen for a less effective solvent in which the product has lower solubility at room temperature.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize crystal formation before filtration. |
| The product "oils out" during recrystallization instead of forming crystals. | - The melting point of the solid is lower than the boiling point of the solvent.- The rate of cooling is too rapid.- High concentration of impurities. | - Choose a lower-boiling point solvent.- Allow the solution to cool slowly to room temperature before placing it in a cold bath.- Consider a preliminary purification step, such as a simple filtration or a wash, to remove some of the impurities before recrystallization. |
| Column chromatography is running very slowly. | - The silica gel is packed too tightly.- The chosen solvent system is too viscous.- Fine particles from the crude sample are clogging the column. | - Repack the column with less pressure.- Adjust the solvent system to a less viscous mixture.- Pre-adsorb the crude product onto a small amount of silica gel before loading it onto the column. |
| Poor separation of the product from impurities during column chromatography. | - The chosen eluent system is not optimal (either too polar or not polar enough).- The column is overloaded with the crude product. | - Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives good separation (aim for an Rf of ~0.3 for the product).- Use a larger column or reduce the amount of crude product being loaded. |
| The purified product still shows the presence of the starting material (4-methyl-2,3,5,6-tetrabromophenol) by NMR or TLC. | - Incomplete separation during purification. | - If using recrystallization, try a different solvent system.- If using column chromatography, a shallower solvent gradient or a longer column may be necessary to improve resolution. A second purification step may be required. |
Data Presentation
The following table summarizes typical, though not experimentally verified in a single source, quantitative data for the purification of this compound. Actual results may vary depending on the specific experimental conditions and the purity of the crude material.
| Purification Method | Typical Starting Purity | Typical Final Purity | Expected Yield | Primary Impurities Removed |
| Recrystallization | 85-95% | >98% | 70-90% | Unreacted 4-methyl-2,3,5,6-tetrabromophenol, minor side-products |
| Flash Column Chromatography | 80-95% | >99% | 60-85% | Unreacted 4-methyl-2,3,5,6-tetrabromophenol, closely related impurities, baseline material |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The ideal solvent system should be determined through small-scale solubility tests. A mixture of ethanol and water is a good starting point, as analogous brominated compounds have been successfully recrystallized from this system.
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves completely at room temperature, the solvent is likely too good. If it is insoluble at room temperature, gently heat the test tube. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling. Test various solvents and solvent mixtures (e.g., ethanol/water, methanol/water, ethyl acetate/hexanes) to find the optimal system.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen hot solvent in small portions while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
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Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system that provides good separation between the product and impurities. A good starting point for a non-polar compound like this would be a mixture of hexanes and ethyl acetate. The ideal eluent system should give the product an Rf value of approximately 0.3.
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Column Packing: Prepare a flash chromatography column with silica gel, wet-packing with the chosen eluent system.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel. Load the sample onto the top of the packed column.
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Elution: Elute the column with the chosen solvent system, applying gentle pressure to achieve a steady flow rate.
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Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common issues encountered during the purification of this compound.
Technical Support Center: Troubleshooting Regioselectivity in the Nitration of Phenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the regioselectivity of phenol nitration.
Frequently Asked Questions (FAQs)
Q1: Why does the nitration of phenol yield a mixture of ortho- and para-nitrophenol?
The hydroxyl (-OH) group of phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions.[1][2][3][4] The lone pairs of electrons on the oxygen atom are delocalized into the benzene ring, increasing the electron density at the ortho and para positions.[1][3][5] This makes these positions more susceptible to attack by the electrophile, the nitronium ion (NO₂⁺). Consequently, a mixture of ortho- and para-nitrophenol is typically formed.[1][2][4][6]
Q2: I am obtaining a low yield of the desired nitrophenol isomer. What are the common causes and solutions?
Low yields in phenol nitration can stem from several factors, including undesirable side reactions like oxidation and polynitration, or suboptimal reaction conditions.
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Oxidative Decomposition: Phenols are sensitive to oxidation, especially under harsh nitrating conditions (e.g., concentrated nitric acid), leading to the formation of tarry by-products.[7] Using milder nitrating agents or protecting the hydroxyl group can mitigate this.
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Polynitration: The activating nature of the hydroxyl group can lead to the formation of di- and tri-substituted products, such as 2,4,6-trinitrophenol (picric acid), particularly with concentrated nitric acid.[1][4][5][7][8] Using dilute nitric acid and controlling the reaction temperature can favor mononitration.[4][7]
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Suboptimal Reagents and Conditions: The choice of nitrating agent, solvent, and temperature significantly impacts the yield and regioselectivity. It is crucial to select conditions that favor the formation of the desired isomer.
Q3: How can I improve the regioselectivity of my phenol nitration to favor the para isomer?
Several strategies can be employed to enhance the formation of p-nitrophenol:
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Steric Hindrance: Employing bulkier nitrating agents can sterically hinder the approach of the electrophile to the ortho positions, thereby favoring substitution at the less hindered para position.[9]
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Catalysts and Supported Reagents: The use of certain catalysts and supported reagents is known to favor para substitution.[9] For instance, ultrasound-promoted nitration using ferric nitrate in an ionic liquid has shown high para selectivity.[10]
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Blocking the ortho positions: A multi-step approach can be taken where the ortho positions are temporarily blocked, forcing nitration at the para position. The blocking groups are then removed. A common method involves sulfonation of phenol to form p-hydroxybenzenesulfonic acid, followed by nitration and subsequent desulfonation.[2]
Q4: What methods can be used to selectively synthesize o-nitrophenol?
Achieving high selectivity for o-nitrophenol often involves leveraging intramolecular interactions or specific catalytic systems.
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Intramolecular Hydrogen Bonding: The formation of a stable intramolecular hydrogen bond between the hydroxyl group and the nitro group in the transition state is believed to favor the formation of the ortho isomer.[5][11]
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Phase Transfer Catalysis: The use of phase transfer catalysts, such as tetrabutylammonium bromide (TBAB), under sonication with dilute nitric acid has been shown to selectively yield o-nitrophenol.[12]
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Metal-Mediated Nitration: Certain metal nitrates, like Fe(NO₃)₃·9H₂O for electron-rich phenols and Cu(NO₃)₂·6H₂O for electron-deficient phenols, can promote highly regiospecific ortho-nitration.[13]
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Catalytic Antibodies: Research has shown that catalytic antibodies with a metalloporphyrin cofactor can induce regioselectivity towards the formation of 2-nitrophenol.[14]
Q5: My reaction is producing significant amounts of 2,4,6-trinitrophenol (picric acid). How can I prevent this over-nitration?
The formation of picric acid occurs under vigorous nitrating conditions. To favor mononitration, consider the following adjustments:
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Use Dilute Nitric Acid: Reacting phenol with dilute nitric acid at a low temperature (around 298 K) will primarily yield a mixture of ortho- and para-nitrophenols.[4]
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Control Reaction Temperature: Maintaining a low reaction temperature is crucial to prevent multiple substitutions on the phenol ring.
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Modify the Activating Group: Acetylating the hydroxyl group of phenol to form phenyl acetate can attenuate its activating influence. The acetanilide can then be nitrated, followed by hydrolysis to remove the acetyl group, yielding the mononitrated phenol.[7]
Q6: How can I separate the mixture of ortho- and para-nitrophenol isomers after the reaction?
The most common and effective method for separating o-nitrophenol and p-nitrophenol is steam distillation .[15][16][17][18]
-
o-Nitrophenol is steam volatile due to the presence of intramolecular hydrogen bonding, which reduces its boiling point.[15][16][18]
-
p-Nitrophenol exhibits intermolecular hydrogen bonding, leading to molecular association and a significantly higher boiling point, making it less volatile in steam.[15][16][17][18]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low overall yield | Oxidation of phenol (tar formation) | Use milder nitrating agents (e.g., dilute HNO₃, metal nitrates).[7] Protect the hydroxyl group via acetylation.[7] Maintain low reaction temperatures. |
| Over-nitration to picric acid | Use dilute nitric acid instead of concentrated.[4] Carefully control the stoichiometry of the nitrating agent. Keep the reaction temperature low (e.g., 298 K).[4] | |
| Poor regioselectivity (undesired isomer ratio) | Reaction conditions favor the undesired isomer. | To favor para-nitrophenol: - Use a bulkier nitrating agent.[9] - Employ specific catalysts known for para-selectivity (e.g., ferric nitrate in an ionic liquid under ultrasound).[10] To favor ortho-nitrophenol: - Utilize phase transfer catalysis (e.g., TBAB with dilute HNO₃ under sonication).[12] - Use specific metal nitrates like Fe(NO₃)₃·9H₂O.[13] |
| Difficulty separating isomers | Inefficient separation technique. | Use steam distillation for effective separation of o- and p-nitrophenols.[15][16][17][18] The ortho isomer is steam volatile, while the para isomer is not.[15][16][17][18] |
| Reaction is too vigorous or uncontrollable | Highly activating nature of the phenol. Use of concentrated nitric acid. | Use dilute nitric acid. Control the rate of addition of the nitrating agent. Ensure efficient cooling of the reaction mixture. |
Experimental Protocols
Protocol 1: General Mononitration of Phenol with Dilute Nitric Acid
This protocol aims to produce a mixture of ortho- and para-nitrophenols.
Materials:
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Phenol
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Dilute Nitric Acid (e.g., 20%)
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Ice bath
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Stirring apparatus
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Separatory funnel
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Steam distillation apparatus
Procedure:
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Dissolve phenol in a suitable solvent or use it directly if liquid.
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Cool the reaction vessel containing the phenol in an ice bath to maintain a low temperature (e.g., 298 K).
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Slowly add dilute nitric acid dropwise to the stirred phenol solution.
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Continue stirring in the ice bath for the desired reaction time.
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After the reaction is complete, quench the reaction by pouring the mixture into cold water.
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Separate the organic layer containing the nitrophenol isomers.
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Wash the organic layer with water to remove any remaining acid.
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Proceed with steam distillation to separate the ortho- and para-nitrophenol isomers.[15][16][17][18]
Protocol 2: Regioselective ortho-Nitration using a Phase Transfer Catalyst
This method enhances the formation of o-nitrophenol.
Materials:
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Phenol
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Dilute Nitric Acid (e.g., 6 wt%)
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Tetrabutylammonium bromide (TBAB)
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Ultrasonic bath
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Stirring apparatus
Procedure:
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Combine phenol, dilute nitric acid, and a catalytic amount of TBAB in a reaction vessel.
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Place the reaction vessel in an ultrasonic bath.
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Sonicate the mixture at a controlled temperature for the specified reaction time.
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Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC).
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Upon completion, work up the reaction mixture to isolate the product, which will be enriched in o-nitrophenol.[12]
Visual Guides
References
- 1. youtube.com [youtube.com]
- 2. quora.com [quora.com]
- 3. Khan Academy [khanacademy.org]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Explain nitration of phenol for ortho nitro phenol and para nitrogenous a.. [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Ultrasound promoted para-selective nitration of phenols in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. Ultrasound promoted regioselective nitration of phenols using dilute nitric acid in the presence of phase transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Regioselective nitration of phenol induced by catalytic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. p-Nitrophenol The ortho and para isomers can be separated by steam distil.. [askfilo.com]
- 16. sarthaks.com [sarthaks.com]
- 17. quora.com [quora.com]
- 18. While separating a mixture of ortho and para nitrophenols by steam distil.. [askfilo.com]
Technical Support Center: Synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one, a mild and selective nitrating reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields in this synthesis can stem from several factors, primarily related to the reaction conditions and the stability of the reagents. Here’s a breakdown of potential issues and solutions:
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Suboptimal Solvent System: The original synthesis in acetic acid suffers from the low solubility of the starting material, 4-methyl-2,3,5,6-tetrabromophenol. This poor solubility can lead to incomplete reaction and variable yields, which have been reported to range from 10 to 75%.
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Solution: We strongly recommend using the modified solvent system of acetic anhydride. This solvent promotes the formation of acetyl nitrate, a milder nitrating agent, and has been shown to provide more reliable and higher yields (up to 95%).
-
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Decomposition of Nitrating Agent: The original protocol uses 100% nitric acid, which is difficult to handle and prone to decomposition.
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Solution: The modified protocol utilizes 70% nitric acid, which is more stable and readily available.
-
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Poor Temperature Control: The reaction is highly sensitive to temperature. Temperatures above 5°C can cause decomposition of the starting material, while temperatures that are too low can cause the reaction mixture to freeze, hindering effective mixing.
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Solution: Maintain strict temperature control at 0°C throughout the addition of nitric acid, as specified in the modified protocol. Using an ice bath and slow, dropwise addition of the acid is crucial.
-
Q2: I am observing the formation of by-products. What are they and how can I minimize them?
The primary by-products in this reaction are typically from oxidation of the starting material.
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Cause: Using a high concentration of nitric acid can lead to oxidative side reactions.
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Solution: Switching to the modified protocol with 70% nitric acid in acetic anhydride minimizes the formation of oxidative by-products. It is also important to ensure the concentration of nitric acid in the reaction mixture does not exceed optimal levels; concentrations above 6 M have been shown to favor by-product formation.
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Q3: The starting material, 4-methyl-2,3,5,6-tetrabromophenol, is not dissolving completely in the solvent. What should I do?
This is a known issue with the original synthesis protocol using acetic acid as the solvent.
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Solution: The use of acetic anhydride in the modified protocol circumvents this issue, as the starting material has better solubility in this solvent under the reaction conditions. Ensure vigorous stirring to maintain a homogenous suspension.
Q4: Is the handling of 100% nitric acid necessary? Are there safer alternatives?
Handling 100% nitric acid poses significant safety risks and is a major drawback of the original synthesis method.
-
Solution: Yes, there is a safer and more efficient alternative. The modified protocol was specifically developed to replace 100% nitric acid with the more commonly available and easier-to-handle 70% nitric acid.
Data Presentation: Comparison of Synthesis Protocols
| Parameter | Original Synthesis Protocol | Modified Synthesis Protocol |
| Solvent | Acetic Acid | Acetic Anhydride |
| Nitrating Agent | 100% Nitric Acid | 70% Nitric Acid |
| Temperature | 5-10°C | 0°C |
| Reported Yield | 10-75% | up to 95% |
| Key Challenges | Poor solubility of starting material, hazardous nitrating agent, strict temperature window, variable yields and reaction times. | Requires careful temperature control during acid addition. |
Experimental Protocols
Original Synthesis Protocol (Lemaire et al.)
This method is presented for informational purposes and comparison. Due to the challenges and safety concerns associated with it, the modified protocol is recommended.
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In a flask equipped with a stirrer and cooled to 10°C, dissolve 4-methyl-2,3,5,6-tetrabromophenol in acetic acid.
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Slowly add 100% nitric acid (d 1.52) while maintaining the temperature at 10°C.
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After the addition is complete, continue stirring the mixture at 5°C for 2 hours.
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Monitor the reaction progress by TLC.
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Upon completion, precipitate the product by adding the reaction mixture to ice water.
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Filter the solid, wash with water and hexane, and dry under vacuum.
Modified and Optimized Synthesis Protocol (Arnatt & Zhang)
This protocol offers a more facile, safer, and higher-yielding synthesis.
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To a solution of 4.0 g (9.35 mmol) of 4-methyl-2,3,5,6-tetrabromophenol in 28 mL of acetic anhydride, cool the mixture to 0°C in an ice bath.
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Slowly add 6 mL (135 mmol) of 70% nitric acid (d 1.42) drop-wise to the suspension while maintaining the temperature at 0°C.
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Stir the suspension at 0°C for 10 minutes.
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Precipitate the product by adding 40 mL of water.
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Filter the resulting pale yellow crystals.
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Wash the product with water and hexane.
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Dry the product under vacuum to yield this compound (yields up to 95%).
Visualizations
Caption: Comparison of original and modified synthesis workflows.
reducing reaction time for the preparation of 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
Technical Support Center: Synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the preparation of this compound. The focus is on identifying and resolving issues to reduce reaction time and improve yield.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
Question: My reaction is extremely slow, taking over 24 hours, and the yield is very low. What are the likely causes?
Answer: Long reaction times, ranging from 2 to 72 hours with yields as low as 10-75%, are common issues associated with the original synthesis protocol.[1] The primary factors contributing to this are:
-
Suboptimal Reagents: The use of 100% nitric acid (HNO₃) can be difficult to handle and may decompose, leading to inconsistent results.[1]
-
Poor Temperature Control: The original method requires maintaining temperatures first at 10°C and then at 5°C.[1] Deviations can significantly slow the reaction or lead to side products.
-
Starting Material Solubility: Poor solubility of the starting material, 4-methyl-2,3,5,6-tetrabromophenol, in the solvent system can be a major rate-limiting factor.[1]
Question: How can I concretely reduce the reaction time and improve the reliability of the synthesis?
Answer: An optimized procedure has been developed to address the challenges of the original synthesis. The most effective modification is changing the nitrating system. By using a combination of 70% HNO₃ and acetic anhydride at a constant 0°C, the reaction proceeds more efficiently.[1] This modified solvent system and optimized temperature control were shown to overcome the difficulties of the original method, providing a more practical and reliable approach.[1][2]
Question: I am having difficulty handling 100% nitric acid safely. Is there a viable alternative?
Answer: Yes, a key part of the optimized protocol is the replacement of 100% HNO₃ with a safer and more readily available alternative.[1] The recommended system uses 70% HNO₃ (d 1.42) in combination with acetic anhydride.[1] This not only improves safety and handling but also contributes to more reliable reaction outcomes.
Question: My yield is inconsistent despite following the protocol. What should I investigate?
Answer: Yield inconsistency is often tied to the same factors that affect reaction time.
-
Reagent Quality: Ensure the purity and concentration of your nitric acid and acetic anhydride. The original synthesis using 100% HNO₃ is particularly sensitive to acid decomposition.[1]
-
Temperature Stability: Verify that your cooling bath maintains a stable temperature (ideally 0°C for the optimized method).[1] Fluctuations can lead to the formation of byproducts.
-
Moisture Control: Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture, as water can interfere with the nitrating agent.
Frequently Asked Questions (FAQs)
Q1: What is the starting material for the synthesis of this compound?
The typical synthesis starts from the nitration of 4-methyl-2,3,5,6-tetrabromophenol.[1]
Q2: Why is this compound used as a nitrating agent itself?
This compound is chosen for its stability and its ability to act as a mild and selective mono-nitrating reagent for various compounds, including highly activated aromatic amines, naphthols, and phenols.[1][3] Unlike traditional methods using nitric acid, it leads to fewer oxidative and poly-nitro byproducts.[1]
Q3: What are the main differences between the original and the optimized synthesis protocols?
The key differences lie in the nitrating agent and the reaction temperature. The original method uses 100% HNO₃ in acetic acid at 5-10°C, while the optimized method uses a mixture of 70% HNO₃ and acetic anhydride at a constant 0°C.[1] The optimized method is designed for better efficiency, safety, and reliability.[1][2]
Data Presentation
Table 1: Comparison of Synthesis Protocols
| Parameter | Original Synthesis Protocol | Optimized Synthesis Protocol |
| Starting Material | 4-methyl-2,3,5,6-tetrabromophenol | 4-methyl-2,3,5,6-tetrabromophenol |
| Nitrating System | 100% HNO₃ (d 1.52) in Acetic Acid | 70% HNO₃ (d 1.42) and Acetic Anhydride |
| Temperature | 10°C, then 5°C | 0°C |
| Reaction Time | 2 to 72 hours[1] | Significantly reduced (implied, but specific time not stated) |
| Reported Yield | 10% to 75%[1] | Reliable and efficient yields[1] |
| Key Challenges | Handling 100% HNO₃, temperature control, solubility, long reaction times[1] | Overcomes challenges of the original method[1] |
Experimental Protocols
Original Synthesis Protocol
This method is based on the initially reported procedure which was found to have significant challenges.[1]
-
Dissolve 4-methyl-2,3,5,6-tetrabromophenol (2) in acetic acid.
-
Cool the solution to 10°C.
-
Add 100% HNO₃ (d 1.52) to the reaction mixture.
-
After the addition, adjust the temperature to 5°C.
-
Stir the reaction mixture for 2 hours.[1]
-
Proceed with workup and purification to isolate the product (1).
Optimized Synthesis Protocol
This modified procedure provides a more facile and reliable route to the target compound.[1][2]
-
Cool a solution of 70% HNO₃ (d 1.42) to 0°C in an ice bath.
-
Slowly add acetic anhydride to the cooled nitric acid, ensuring the temperature is maintained at 0°C.
-
In a separate flask, dissolve the starting material, 4-methyl-2,3,5,6-tetrabromophenol (2), in a suitable solvent as described in the detailed procedure.
-
Add the solution of the starting material to the nitrating mixture at 0°C.
-
Maintain the reaction at 0°C and monitor for completion (e.g., by TLC).
-
Upon completion, proceed with aqueous workup and purification to isolate the final product, this compound (1).[1]
Visualizations
Caption: Optimized workflow for the synthesis of the target compound.
Caption: Key factors optimized to reduce synthesis reaction time.
References
- 1. Facile synthesis of 2,3,5,6-tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one, a mild nitration reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of 2,3,5,6-tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one, a mild nitration reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3,5,6-Tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one - Enamine [enamine.net]
identifying side reactions in the nitration of anilines with nitrocyclohexadienones
Welcome to the technical support center for the nitration of anilines using nitrocyclohexadienones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding this specific nitration method.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using nitrocyclohexadienones for the nitration of anilines compared to traditional methods (e.g., HNO₃/H₂SO₄)?
A1: The primary advantages of using nitrocyclohexadienones, such as 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadienone, lie in the milder reaction conditions. This method avoids the use of strong acids, which can lead to several side reactions with anilines. Key benefits include:
-
Reduced Oxidation: Anilines are susceptible to oxidation by strong nitric acid, leading to the formation of tarry byproducts and lowering the yield of the desired nitroaniline. Nitrocyclohexadienones are less oxidizing, resulting in cleaner reactions.
-
Minimized Meta-Isomer Formation: In strongly acidic media, the amino group of aniline is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing group. This leads to significant amounts of the meta-nitroaniline isomer.[1][2] The use of nitrocyclohexadienones under non-acidic conditions circumvents this issue, favoring the formation of ortho and para isomers.
-
High Regioselectivity: The reaction often shows high selectivity for mononitration, preventing the formation of dinitrated and other polynitrated byproducts.[3]
Q2: What is the mechanism of aniline nitration with 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadienone?
A2: The reaction is believed to proceed through a different mechanism than the classical electrophilic aromatic substitution involving a nitronium ion (NO₂⁺). Studies suggest that the C-N bond in the nitrocyclohexadienone can undergo homolytic fission to form a radical pair. This radical pair then participates in the nitration of the aniline. A key byproduct of this reaction is 4-methyl-2,3,5,6-tetrabromophenol, which can often be recovered and recycled.[3]
Q3: What are the common side reactions to look out for when using nitrocyclohexadienones for aniline nitration?
A3: While this method is generally cleaner than traditional nitration, some side reactions can still occur:
-
C-Nitration Isomer Formation: The primary products are typically a mixture of ortho- and para-nitroanilines. The ratio of these isomers is dependent on the specific aniline substrate and reaction conditions.
-
N-Nitration: With secondary or tertiary anilines, such as N,N-dimethylaniline, N-nitration can occur, leading to the formation of N-nitroanilines. For example, the reaction of N,N-dimethylaniline with 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadienone can yield N-methyl-N-nitroaniline.
-
Formation of 4-methyl-2,3,5,6-tetrabromophenol: This is a consistent byproduct of the reaction as the nitro group is transferred from the dienone to the aniline.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the nitration of anilines with nitrocyclohexadienones.
| Problem | Possible Cause(s) | Solution(s) |
| Low or no conversion of the starting aniline. | 1. Inactive Reagent: The nitrocyclohexadienone reagent may have degraded. 2. Insufficient Reaction Time or Temperature: The reaction conditions may not be optimal for the specific aniline substrate. | 1. Use a fresh batch of the nitrocyclohexadienone reagent. Store the reagent in a cool, dark, and dry place. 2. Increase the reaction time or temperature moderately. Monitor the reaction progress by thin-layer chromatography (TLC). |
| Formation of an unexpected N-nitrated product. | The aniline substrate is a secondary or tertiary amine, which is susceptible to N-nitration. | For primary anilines, this is not a common issue. If working with secondary or tertiary anilines, be aware that N-nitration is a likely side reaction. The reaction conditions can sometimes be optimized to favor C-nitration, but this may require experimentation with solvent and temperature. |
| Difficult separation of the product from the 4-methyl-2,3,5,6-tetrabromophenol byproduct. | The phenolic byproduct has similar solubility to the desired nitroaniline product in some solvent systems. | 1. Utilize column chromatography for separation. The polarity difference between the nitroaniline and the phenol should allow for effective separation on silica gel. 2. An acidic or basic wash during the workup can help to separate the phenolic byproduct. The phenol will be deprotonated in a basic wash and can be removed in the aqueous layer. |
| Presence of multiple C-nitrated isomers (ortho and para). | This is the expected outcome of the reaction as the amino group is an ortho, para-director. | If a single isomer is desired, further purification by chromatography or recrystallization will be necessary. The ratio of ortho to para isomers can sometimes be influenced by the steric bulk of substituents on the aniline ring and the reaction temperature. |
Data Presentation
The following table summarizes the results from the nitration of various anilines with 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadienone, based on available literature.
| Aniline Substrate | Product(s) | Yield (%) | Isomer Ratio (ortho:para) | Notes |
| Aniline | o-Nitroaniline, p-Nitroaniline | 70 | 35:65 | - |
| p-Toluidine | 4-Methyl-2-nitroaniline | 85 | - | Only the ortho product is formed. |
| o-Toluidine | 2-Methyl-4-nitroaniline, 2-Methyl-6-nitroaniline | 80 | 60:40 | - |
| N,N-Dimethylaniline | N-Methyl-N,p-dinitroaniline | - | - | N-nitration and C-nitration observed. |
Data is compiled from available scientific literature. Yields and isomer ratios may vary based on specific experimental conditions.
Experimental Protocols
General Procedure for the C-Nitration of Primary Anilines:
-
Dissolution: Dissolve the aniline substrate (1 equivalent) in a suitable solvent (e.g., dichloromethane, chloroform, or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadienone (1.1 equivalents) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the aniline.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the nitroaniline isomers and the 4-methyl-2,3,5,6-tetrabromophenol byproduct.
-
Characterization: Characterize the purified product(s) by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Mandatory Visualizations
Caption: Reaction pathway for aniline nitration with nitrocyclohexadienones.
Caption: Troubleshooting workflow for poor reaction outcomes.
References
Validation & Comparative
A Comparative Guide to Nitration Reactions: 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one vs. Nitric Acid
For researchers, scientists, and professionals in drug development, the introduction of a nitro group onto an aromatic ring is a pivotal transformation in the synthesis of a vast array of compounds. The choice of nitrating agent is critical, directly impacting reaction efficiency, selectivity, and safety. This guide provides an objective comparison between the classical nitrating agent, nitric acid, and a milder alternative, 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one (TBNMCH).
At a Glance: TBNMCH vs. Nitric Acid
| Feature | This compound (TBNMCH) | Nitric Acid (HNO₃) |
| Reactivity | Mild and selective | Highly reactive and strongly oxidizing |
| Reaction Conditions | Typically mild, often at room temperature | Harsh, often requiring strong co-acids (e.g., H₂SO₄) and low temperatures |
| Selectivity | High regioselectivity for mono-nitration, minimal side-products | Often leads to poly-nitration and a mixture of ortho, meta, and para isomers |
| Substrate Scope | Ideal for activated and sensitive aromatic compounds (e.g., phenols, anilines) | Broad applicability, but can cause degradation of sensitive substrates |
| Safety | Bench-stable solid, avoids the use of highly corrosive acid mixtures | Highly corrosive, strong oxidizer; reactions can be highly exothermic |
| Byproducts | Recyclable tetrabromomethylphenol | Acidic waste, oxidation byproducts, and tars |
Reaction Mechanisms: A Tale of Two Pathways
The distinct performance of TBNMCH and nitric acid stems from their fundamentally different reaction mechanisms. Nitric acid, typically in the presence of a stronger acid like sulfuric acid, proceeds through an electrophilic aromatic substitution pathway involving the highly reactive nitronium ion (NO₂⁺). In contrast, TBNMCH is believed to react via a milder, radical-mediated mechanism.
Performance in the Nitration of Anilines
The direct nitration of anilines with nitric acid is notoriously challenging due to the high reactivity of the amino group, which is susceptible to oxidation and protonation under strongly acidic conditions. Protonation of the amino group leads to the formation of the anilinium ion, which directs the incoming nitro group to the meta position, often resulting in a complex mixture of isomers and significant amounts of tarry byproducts.[1][2][3][4] A common strategy to overcome these issues is to protect the amino group as an acetanilide, which then directs nitration primarily to the para position.[4]
TBNMCH offers a significant advantage by enabling the direct C-nitration of anilines under mild conditions, avoiding the need for a protecting group and minimizing side reactions.[5][6]
| Substrate | Reagent | Conditions | Product(s) | Yield (%) | Reference(s) |
| Aniline | HNO₃ / H₂SO₄ | Low Temperature | p-Nitroaniline, m-Nitroaniline, o-Nitroaniline, Oxidation Products | ~51% (para), ~47% (meta), ~2% (ortho) | [2][3] |
| Acetanilide | HNO₃ / H₂SO₄ | 0-10 °C | p-Nitroacetanilide, o-Nitroacetanilide | High (predominantly para) | [4] |
| Anilines | TBNMCH | Varies | C-Nitroanilines | Good yields | [5][6] |
Performance in the Nitration of Phenols
Phenols, like anilines, are highly activated aromatic compounds that are sensitive to the harsh conditions of traditional nitration. With dilute nitric acid, a mixture of ortho- and para-nitrophenol is typically obtained. In contrast, concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol (picric acid). Oxidation of the phenol ring is a common side reaction. TBNMCH provides a mild and selective method for the mono-nitration of phenols, offering better control over the reaction outcome.[7][8]
| Substrate | Reagent | Conditions | Product(s) | Isomer Ratio (o:p) | Reference(s) |
| Phenol | Dilute HNO₃ | Room Temperature | o-Nitrophenol, p-Nitrophenol | Varies (e.g., 1:1.5 to 2:1) | |
| Phenol | Concentrated HNO₃ | - | 2,4,6-Trinitrophenol | - | |
| Phenols | TBNMCH | Mild | Mono-nitrated phenols | High regioselectivity | [7][8] |
Experimental Protocols
Nitration of 2-Methylaniline with Nitric Acid (via Protection)
This protocol is adapted from a standard procedure for the nitration of o-toluidine.[6]
Step 1: Acetylation of 2-Methylaniline
-
In a round-bottom flask, dissolve 2-methylaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution.
-
Heat the mixture to reflux for 2 hours.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the N-(2-methylphenyl)acetamide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of N-(2-methylphenyl)acetamide
-
In a flask equipped with a stirrer and thermometer, dissolve the dried acetanilide in concentrated sulfuric acid, maintaining the temperature below 20 °C with an ice bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring in the ice bath for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the nitrated product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
Step 3: Hydrolysis of the Nitrated Acetanilide
-
Transfer the crude nitrated acetanilide to a round-bottom flask.
-
Add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, neutralize the mixture to precipitate the 2-methyl-5-nitroaniline.
-
Collect the product by filtration, wash with water, and purify by recrystallization.
General Protocol for Nitration with TBNMCH
The following is a general procedure based on the reported use of TBNMCH for the nitration of activated aromatics.[5][7]
-
Dissolve the aromatic substrate (e.g., a substituted aniline or phenol) in a suitable organic solvent (e.g., dichloromethane, acetonitrile, or ether) in a round-bottom flask.
-
Add this compound (1.0-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the nitrated product from the tetrabromomethylphenol byproduct.
Experimental Workflow Comparison
The choice of nitrating agent significantly impacts the overall experimental workflow, from reaction setup to product purification.
Conclusion
The choice between this compound and nitric acid for nitration reactions is a clear trade-off between reactivity and selectivity. Nitric acid, especially in combination with sulfuric acid, is a powerful and widely applicable nitrating agent suitable for a broad range of aromatic compounds. However, its high reactivity and strong oxidizing nature can be detrimental when working with sensitive substrates like anilines and phenols, often leading to poor selectivity and the formation of undesirable byproducts.
TBNMCH, on the other hand, emerges as a superior choice for the mild and selective mono-nitration of activated aromatic rings. Its key advantages include high regioselectivity, the avoidance of harsh acidic conditions, and a simplified experimental workflow. For the synthesis of complex molecules in drug development and fine chemical production where functional group tolerance and precise control over the reaction outcome are paramount, TBNMCH presents a compelling alternative to traditional nitration methods. While the reagent cost may be higher, the benefits of improved yields, cleaner reactions, and reduced purification efforts can make it a more efficient and economical choice in the long run.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. magritek.com [magritek.com]
- 5. lookchem.com [lookchem.com]
- 6. 2,3,5,6-Tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis of 2,3,5,6-tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one, a mild nitration reagent - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Purity: A Comparative Guide to the Analysis of 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
For researchers, scientists, and drug development professionals, the rigorous confirmation of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for determining the purity of the highly functionalized molecule, 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one. By presenting detailed experimental protocols and quantitative data, this document serves as a practical resource for selecting the most appropriate analytical strategy.
The subject of this guide, this compound, is a complex molecule whose purity is critical for its intended applications, which include its use as a nitrating agent in organic synthesis. The presence of multiple bromine atoms, a nitro group, and a methyl group on a cyclohexadienone core presents unique challenges and considerations for analytical characterization.
The Power of NMR in Purity Determination
Quantitative ¹H NMR (qNMR) spectroscopy stands out as a primary and powerful method for purity assessment.[1][2] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific proton and the number of nuclei contributing to that signal. This allows for the determination of the absolute purity of a substance when compared against a certified internal standard of known purity, without the need for a reference standard of the analyte itself.
Predicted NMR Spectral Data
While a publicly available, fully assigned spectrum for this compound is not readily accessible, based on its structure and data from similar compounds, the following spectral characteristics can be anticipated:
-
¹H NMR: A singlet corresponding to the methyl (CH₃) protons. The chemical shift of this peak would be influenced by the surrounding electronegative bromine and nitro groups.
-
¹³C NMR: Several distinct signals are expected, corresponding to the carbonyl carbon, the carbon bearing the methyl and nitro groups, the bromine-substituted olefinic carbons, and the methyl carbon. The chemical shifts of these carbons would provide critical information for structural confirmation.
A Comparative Analysis of Purity Determination Methods
While qNMR is a robust technique, a multi-faceted approach to purity confirmation often provides a more complete picture. The following table compares qNMR with other commonly employed analytical methods for the purity analysis of organic compounds.
| Analytical Technique | Principle | Advantages | Limitations | Typical Purity Range |
| Quantitative ¹H NMR (qNMR) | Signal integration of protons is directly proportional to the molar amount of the substance. Purity is determined against a certified internal standard. | Absolute quantification without a specific reference standard of the analyte. High precision and accuracy. Non-destructive. Provides structural information. | Requires a soluble sample and a suitable internal standard that does not have overlapping signals with the analyte. May not detect inorganic impurities. | >95%[1] |
| Gas Chromatography - Flame Ionization Detection (GC-FID) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. The FID detects combustible (organic) compounds.[3] | High sensitivity for volatile organic compounds. Excellent separation efficiency. Robust and widely available. | Requires the analyte to be volatile and thermally stable. Not suitable for non-volatile or thermally labile impurities. May require derivatization for polar compounds. | Dependent on method validation. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Detection is typically by UV-Vis absorption.[4][5][6] | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. High resolution and sensitivity. | Requires a suitable chromophore for UV detection. Purity is often determined as a percentage of the total peak area, which can be inaccurate if impurities have different response factors. | Dependent on method validation. |
| Mass Balance | Purity is determined by subtracting the sum of all identified and quantified impurities (e.g., related substances, water, residual solvents, inorganic content) from 100%. | Provides a comprehensive assessment of purity by accounting for various types of impurities. | Can be time-consuming and requires multiple analytical techniques. The accuracy is dependent on the successful identification and quantification of all significant impurities. | Can achieve high accuracy. |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic anhydride, dimethyl sulfone) of known purity (>99.5%)
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d6)
-
High-resolution NMR spectrometer (≥400 MHz)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate quantification. This includes a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, and a calibrated 90° pulse.
-
Process the spectrum, including Fourier transformation, phasing, and baseline correction.
-
Integrate the well-resolved signal of the analyte (e.g., the methyl singlet) and a well-resolved signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Gas Chromatography - Flame Ionization Detection (GC-FID)
Objective: To assess the purity of this compound by identifying and quantifying volatile impurities.
Materials:
-
This compound sample
-
High-purity solvent (e.g., acetone, ethyl acetate)
-
Gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., a mid-polarity column).
Procedure:
-
Prepare a stock solution of the sample by dissolving a known amount in a suitable solvent.
-
Prepare a series of calibration standards of the analyte, if available, to determine the response factor.
-
Set up the GC-FID with an appropriate temperature program for the inlet, column, and detector. Optimize the carrier gas flow rate.
-
Inject a known volume of the sample solution into the GC.
-
Record the chromatogram.
-
Identify the main peak corresponding to the analyte and any impurity peaks.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks. For higher accuracy, use a calibration curve or an internal standard method.
Workflow and Decision Making
The selection of an appropriate analytical method is a critical decision in the workflow of compound characterization. The following diagram illustrates a logical approach to purity confirmation for a compound like this compound.
Caption: Workflow for Purity Analysis.
Conclusion
The purity determination of this compound requires a robust analytical strategy. Quantitative ¹H NMR stands as a premier technique, offering absolute quantification and structural confirmation in a single experiment. However, for comprehensive characterization and to meet stringent regulatory requirements, orthogonal methods such as GC-FID and HPLC, often as part of a mass balance approach, are invaluable. The choice of methodology should be guided by the specific requirements of the research or development phase, taking into account factors such as the expected nature of impurities, the required level of accuracy, and the availability of instrumentation. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently and accurately assess the purity of this and other complex organic molecules.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rssl.com [rssl.com]
- 3. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. benchchem.com [benchchem.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. HPLC Testing Procedure | Phenomenex [phenomenex.com]
A Researcher's Guide to Mild Nitration: Evaluating Alternatives to 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
For chemists engaged in the synthesis of pharmaceuticals and other fine chemicals, the introduction of a nitro group onto an aromatic ring is a foundational transformation. However, classical nitration methods often employ harsh and corrosive reagents, leading to poor selectivity and undesirable byproducts. While 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one offers a milder alternative, a diverse toolkit of reagents is essential for modern synthetic challenges. This guide provides a comparative overview of prominent alternatives, complete with experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal nitrating agent for their specific needs.
Performance Comparison of Mild Nitrating Agents
The efficacy of a nitrating agent is judged by its ability to deliver the nitro group to a target molecule with high yield and regioselectivity under mild conditions. The following tables summarize the performance of various alternatives in the nitration of common aromatic substrates.
Table 1: Nitration of Phenol
| Nitrating Agent/System | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | o:p Ratio | Reference |
| Target Compound | This compound | Dichloromethane | RT | 1h | 95 | 1:9 | |
| Acetyl Nitrate | HNO₃ / Acetic Anhydride | Acetic Anhydride | 0-5 | - | High | Varies | [1] |
| Nitronium Tetrafluoroborate | [NO₂]BF₄ | Sulfolane/CH₂Cl₂ | RT | 30 min | ~90 | - | [2] |
| Dinitrogen Pentoxide | N₂O₅ | Liquefied 1,1,1,2-tetrafluoroethane | 20 | 30 min | 82 (trinitrophenol) | - | [3] |
| Nitric Acid/SDS | HNO₃ / Sodium Dodecylsulfate | Water | RT | 30 min | 95 | 0:100 | [3][4] |
| Zeolite H-β | Fuming HNO₃ | Solid-state | RT | - | - | Ortho-selective | [5] |
| NaNO₂/[Msim]Cl | NaNO₂ / 3-methyl-1-sulfonic acid imidazolium chloride | - | RT | 25 min | 89 | 56:44 | [6] |
Table 2: Nitration of Aniline (via Acetanilide)
| Nitrating Agent/System | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | o:p Ratio | Reference |
| Target Compound | This compound | Dichloromethane | RT | - | High | - | [7] |
| Acetyl Nitrate | HNO₃ / Acetic Anhydride | Acetic Anhydride | <10 | - | High | Para-selective | [8] |
| AgNO₃/K₂S₂O₈ | AgNO₃ / K₂S₂O₈ | Acetonitrile | Reflux | 6h | 30-72 | 1:1.1-2.8 | [9] |
| Nitric Acid/SDS | HNO₃ / Sodium Dodecylsulfate | Water | RT | - | High | Para-selective | [3] |
Table 3: Nitration of Toluene
| Nitrating Agent/System | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | o:p:m Ratio | Reference |
| Nitronium Tetrafluoroborate | [NO₂]BF₄ | Tetramethylene sulfone | 25 | - | 98 | 64:33:3 | [10] |
| Dinitrogen Pentoxide/Zeolite | N₂O₅ / H-ZSM-5 | Dichloromethane | 70 | - | >95 | Low:trace:High | |
| Crivello's Reagent | NH₄NO₃ / TFAA | - | RT | - | Good | - | [11] |
| N-Nitropyrazole | 5-methyl-1,3-dinitro-1H-pyrazole / Yb(OTf)₃ | MeCN | 80 | 16h | 89 | - | [12] |
| Zeolite H-β | HNO₃ / Acetic Anhydride | - | - | - | Quantitative | 18:0.5:82 | [13][14] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in the laboratory. The following protocols outline the methodologies for several key mild nitration techniques.
Protocol 1: Nitration of Phenol using Nitric Acid in a Micellar Medium
This procedure offers a green and highly regioselective method for the nitration of phenols.[3][4]
-
Prepare an aqueous solution of sodium dodecylsulfate (SDS) at a concentration of 0.05 M.
-
To this solution, add dilute nitric acid to a final concentration of 1.0 M.
-
Add the phenolic substrate to the nitrating mixture at room temperature.
-
Stir the reaction mixture vigorously for 30 minutes.
-
Upon completion, the product can be isolated by extraction with a suitable organic solvent.
Protocol 2: In-situ Generation and Use of Acetyl Nitrate
Acetyl nitrate is a versatile and mild nitrating agent, often generated in situ for safety reasons.[6]
-
In a round-bottom flask equipped with a dropping funnel and a drying tube, dissolve the aromatic substrate in acetic anhydride.
-
Cool the mixture in an ice bath.
-
Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to proceed to completion as monitored by TLC.
-
Work-up typically involves pouring the reaction mixture into ice-water and collecting the precipitated product.
Protocol 3: Nitration using Nitronium Tetrafluoroborate
Nitronium tetrafluoroborate is a powerful, commercially available nitrating agent.
-
Dissolve the aromatic substrate in a suitable solvent such as sulfolane or dichloromethane in a flask under an inert atmosphere.
-
Add a solution of nitronium tetrafluoroborate (0.5 M in sulfolane) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically rapid.
-
Upon completion, the reaction is quenched by the addition of water.
-
The product is isolated by extraction and purified by standard methods.
Protocol 4: Zeolite-Catalyzed Nitration of Toluene
The use of zeolites can impart significant regioselectivity, favoring the para-isomer.[13]
-
Activate the zeolite catalyst (e.g., H-Beta or HZSM-5) by heating under vacuum to remove adsorbed water.
-
In a round-bottom flask, suspend the activated zeolite in toluene.
-
Cool the mixture to the desired reaction temperature (e.g., 0°C).
-
Slowly add a stoichiometric amount of nitric acid and acetic anhydride.
-
Stir the mixture until the reaction is complete.
-
The zeolite catalyst can be recovered by filtration for reuse.
Mechanistic and Workflow Diagrams
Visualizing reaction pathways and experimental setups can enhance understanding and aid in troubleshooting. The following diagrams were generated using Graphviz (DOT language).
Caption: Comparison of nitration mechanisms.
Caption: Workflow for in-situ acetyl nitrate nitration.
Safety Considerations
Mild nitrating agents are not without hazards, and appropriate safety precautions are paramount.
-
This compound: While considered mild, it is a reactive chemical and should be handled with care in a well-ventilated fume hood.
-
Acetyl Nitrate: This reagent is unstable and potentially explosive, especially when heated.[1] It is typically generated in situ and used immediately at low temperatures.[6]
-
Nitronium Tetrafluoroborate: This is a corrosive solid that is sensitive to moisture.[15][16] It should be handled in a dry environment, and personal protective equipment (PPE), including gloves and eye protection, is essential.
-
Dinitrogen Pentoxide: A powerful oxidizer that can form explosive mixtures with organic compounds.[17] Its decomposition produces toxic nitrogen dioxide gas.[17] It should be handled with extreme caution in a well-ventilated area.
-
Crivello's Reagent (Ammonium Nitrate/TFAA): Trifluoroacetic anhydride (TFAA) is highly corrosive and reacts violently with water. The reaction should be performed in a fume hood with appropriate PPE.
-
N-Nitropyrazoles: Some N-nitropyrazoles can be sensitive to impact and friction.[12] A thorough safety assessment is recommended before scaling up reactions with these reagents.
Always consult the Safety Data Sheet (SDS) for each reagent and perform a thorough risk assessment before commencing any experimental work.
Conclusion
The selection of a nitrating agent is a critical decision in synthetic planning. While this compound is a valuable tool for mild nitration, a range of effective alternatives exists, each with its own advantages in terms of reactivity, selectivity, cost, and safety profile. This guide provides a starting point for researchers to explore these alternatives and select the most appropriate method for their specific synthetic goals, ultimately enabling the efficient and selective synthesis of valuable nitroaromatic compounds.
References
- 1. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 2. chemicalbook.com [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Acetyl Nitrate Reagent|CAS 591-09-3|For Research [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello’s Reagent Mechanism [air.unimi.it]
- 14. repository.uncw.edu [repository.uncw.edu]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. Dinitrogen pentoxide - Wikipedia [en.wikipedia.org]
yield comparison between original and modified synthesis methods for 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
For chemists and professionals in drug development, the efficient synthesis of key reagents is paramount. This guide provides a comparative analysis of the original and a modified method for the synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one, a valuable reagent for the mild and selective nitration of aromatic compounds. The comparison is based on reported yields and experimental protocols, offering insights to inform methodology selection.
Executive Summary
The synthesis of this compound has evolved from a challenging original procedure to a more practical and reliable modified method. The original synthesis, developed by Lemaire et al., suffers from the use of hazardous reagents and stringent reaction conditions. A subsequent modification by Arnatt and Zhang offers a safer and more accessible route, with a reported broad yield range that can be optimized for reliable results. This guide details both methodologies, presenting a clear comparison of their respective advantages and disadvantages.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative and qualitative differences between the original and modified synthesis methods.
| Parameter | Original Synthesis Method (Lemaire et al.) | Modified Synthesis Method (Arnatt & Zhang) |
| Starting Material | 4-methyl-2,3,5,6-tetrabromophenol | 4-methyl-2,3,5,6-tetrabromophenol |
| Nitrating Agent | 100% Nitric Acid (HNO₃) | 70% Nitric Acid (HNO₃) |
| Solvent/Reagent | Acetic Acid | Acetic Anhydride |
| Temperature | 5-10°C (stirred at 5°C) | 0°C |
| Reported Yield | Not explicitly stated, but described as problematic. | 10-75% (optimized for reliable yields)[1] |
| Key Challenges | - Handling of highly corrosive and unstable 100% HNO₃- Strict temperature control is critical to prevent decomposition or freezing of the reaction mixture.[1] | - Reaction time and temperature control are still important factors for optimizing yield.[1] |
| Advantages | - Established, original method. | - Use of more readily available and safer 70% HNO₃- Milder reaction conditions- Described as a more practical approach with reliable yields.[1] |
Experimental Protocols
Original Synthesis Method (Lemaire et al.)
The original synthesis of this compound is performed through the nitration of 4-methyl-2,3,5,6-tetrabromophenol.[1]
Procedure:
-
Dissolve 4-methyl-2,3,5,6-tetrabromophenol in acetic acid.
-
Cool the mixture to 10°C.
-
Add 100% nitric acid (d 1.52) to the cooled solution.
-
Stir the reaction mixture at 5°C for 2 hours.
-
Isolate the product from the reaction mixture.
Note: This method requires careful handling of 100% nitric acid, which is highly corrosive and can decompose readily. The reaction temperature is crucial; temperatures above 5°C can lead to decomposition of the starting material, while lower temperatures may cause the reaction to freeze.[1]
Modified Synthesis Method (Arnatt & Zhang)
This modified procedure was developed to overcome the challenges associated with the original method.[1]
Procedure:
-
Suspend 4-methyl-2,3,5,6-tetrabromophenol in acetic anhydride.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add 70% nitric acid (d 1.42) to the mixture while maintaining the temperature at 0°C.
-
Stir the reaction at 0°C. The reaction time can vary from 2 to 72 hours and is a critical parameter for yield optimization.
-
Isolate the product. The formation of the phenol byproduct, 4-methyl-2,3,5,6-tetrabromophenol, can be separated and recycled.
This revised method avoids the use of 100% nitric acid and operates at a more easily maintainable temperature, making it a more practical and safer alternative.[1]
Mandatory Visualization
The following diagrams illustrate the logical workflow of both the original and modified synthesis methods.
Caption: A comparison of the original and modified synthesis workflows.
Caption: Key reagent differences between the two synthesis methods.
References
A Researcher's Guide to the Performance of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one in Various Solvent Systems
An objective comparison of a mild and selective nitrating agent for researchers, scientists, and drug development professionals.
2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one has emerged as a valuable reagent in organic synthesis, particularly for the mild and selective mono-nitration of aromatic compounds. This guide provides a comprehensive overview of its performance in various solvent systems, compares it with alternative nitrating agents, and furnishes detailed experimental protocols to support its application in research and development. Its primary advantage lies in circumventing common issues associated with traditional nitrating agents, such as oxidation, poly-nitration, and poor regioselectivity.[1][2]
Performance in Various Solvent Systems
This compound is a bench-stable solid that is readily soluble in a wide range of common organic solvents, making it a versatile choice for various reaction conditions.[2] While comprehensive quantitative data directly comparing a wide array of solvents in a single study is limited in the public domain, existing literature indicates its successful application in solvent systems ranging from non-polar to polar.[1] The choice of solvent can influence reaction rates and, in some cases, regioselectivity.
For the nitration of anilines, the reaction conditions, including the solvent, are crucial for achieving good yields of the desired C-nitro products.[3] The performance of this reagent is particularly noteworthy in cases where traditional methods fail or give poor results. For instance, in certain substrates, acidic conditions used in routine nitration (e.g., HNO₃ in H₂SO₄) can lead to undesired side reactions or incorrect isomer formation due to protonation of functional groups like amines.[1] The use of this compound in an appropriate solvent can overcome these challenges.
Table 1: Qualitative Performance in Different Solvent Classes
| Solvent Class | General Performance and Considerations |
| Aprotic Non-Polar (e.g., Hexane, Toluene) | Suitable for substrates with good solubility in non-polar media. May result in slower reaction rates compared to polar solvents. |
| Aprotic Polar (e.g., Dichloromethane, Chloroform, Acetonitrile) | Generally good solvents for a wide range of substrates, offering a balance of solubility and reactivity. Acetonitrile has been shown to be effective in the nitration of phenols with other mild nitrating systems.[4] |
| Protic Polar (e.g., Ethanol, Acetic Acid) | Can be used, but the protic nature might influence the reactivity of the substrate or the reagent. Acetic acid was used in the original synthesis of the reagent, but a modified solvent system using acetic anhydride was found to be more efficient.[1] |
| Ethers (e.g., Diethyl ether, Tetrahydrofuran) | The nitration of phenol with this reagent in diethyl ether has been reported to proceed via a radical mechanism.[5] |
Comparison with Alternative Nitrating Agents
Traditional nitrating agents, such as mixed acid (a combination of nitric acid and sulfuric acid), are powerful but often lack selectivity and can lead to unwanted byproducts.[1] Milder alternatives have been developed to address these issues.
Table 2: Comparison of Nitrating Agents
| Nitrating Agent | Advantages | Disadvantages |
| This compound | Mild and selective for mono-nitration.[1][2] Reduces oxidation and poly-nitration byproducts.[1] Stable, solid reagent. Good solubility in many organic solvents.[2] | Higher cost compared to traditional reagents. |
| Mixed Acid (HNO₃/H₂SO₄) | Inexpensive and widely available. Highly reactive. | Often leads to poly-nitration and oxidation.[1] Poor regioselectivity with some substrates.[6] Harsh reaction conditions. |
| Ammonium Nitrate (NH₄NO₃) with Trifluoroacetic Anhydride or KHSO₄ | Can provide good yields and high regioselectivity for o-nitrophenols.[4] | May require specific catalysts or co-reagents. |
| Metal Nitrates (e.g., Cu(NO₃)₂) on solid supports | Can offer high regioselectivity under heterogeneous conditions. | May require the use of transition metals. |
Experimental Protocols
The following are representative experimental protocols for the mono-nitration of phenols and anilines using this compound.
General Procedure for Mono-Nitration of Phenols
-
Dissolution: Dissolve the phenol substrate (1 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile, or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagent: Add this compound (1 to 1.2 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically filtered to remove the by-product, 2,3,5,6-tetrabromo-4-methylphenol. The filtrate is then washed with an appropriate aqueous solution (e.g., sodium bicarbonate solution, water) to remove any remaining impurities.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
General Procedure for Mono-Nitration of Anilines
-
Dissolution: Dissolve the aniline substrate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or chloroform).
-
Addition of Reagent: Add this compound (1 to 1.2 equivalents) to the solution. The reaction may be carried out at room temperature or with gentle heating, depending on the reactivity of the substrate.
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the nitration of phenols.
Reaction Mechanism and Workflow
The nitration of aromatic compounds using this compound is believed to proceed through a radical mechanism, particularly in ethereal solvents.[5] This is in contrast to the electrophilic aromatic substitution mechanism of traditional nitrating agents.
Caption: Proposed radical mechanism for the nitration of aromatic compounds.
The general workflow for utilizing this reagent in a research setting is straightforward.
Caption: General experimental workflow for mono-nitration.
References
- 1. Facile synthesis of 2,3,5,6-tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one, a mild nitration reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3,5,6-Tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one - Enamine [enamine.net]
- 3. Direct Nitration of Anilines Using Nitrocyclohexadienones - Lookchem [lookchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. The mechanism of nitration by 4-methyl-4-nitro-2,3,5,6-tetrabromocyclohexa-2,5-dienone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Nitration - Wikipedia [en.wikipedia.org]
comparative study of the brominating vs. nitrating properties of the compound
This guide provides a detailed comparison of the bromination and nitration of acetanilide, a common substrate in electrophilic aromatic substitution reactions. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of these two fundamental transformations, highlighting differences in reagents, reaction conditions, yields, and regioselectivity. The experimental data and protocols cited are representative of standard laboratory procedures.
Introduction to Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The outcome of these reactions is heavily influenced by both the nature of the electrophile and the existing substituents on the aromatic ring. Acetanilide serves as an excellent model substrate for this study, as its acetamido group is moderately activating and ortho-, para-directing, providing a clear basis for comparing the regiochemical outcomes of bromination and nitration.
Experimental Protocols and Methodologies
Detailed procedures for the bromination and nitration of acetanilide are provided below. These protocols are standard methods used to synthesize the respective halogenated and nitrated aniline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
2.1. Bromination of Acetanilide
This procedure details the synthesis of 4-bromoacetanilide through the electrophilic bromination of acetanilide using bromine in acetic acid.
-
Materials: Acetanilide, Glacial Acetic Acid, Bromine, Sodium Bisulfite solution (10%), Ethanol.
-
Procedure:
-
Dissolve 2.0 g of acetanilide in 10 mL of glacial acetic acid in a 100 mL flask.
-
In a separate container, prepare a solution of 1.0 mL of bromine in 5.0 mL of glacial acetic acid.
-
Slowly add the bromine solution to the acetanilide solution with constant stirring over a period of 15 minutes. The reaction is exothermic and the flask should be cooled in an ice bath if necessary to maintain room temperature.
-
After the addition is complete, allow the mixture to stand at room temperature for 20 minutes with occasional stirring.
-
Pour the reaction mixture into 100 mL of cold water. The crude 4-bromoacetanilide will precipitate.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
To remove any unreacted bromine, wash the crude product with a small amount of 10% sodium bisulfite solution until the color disappears.
-
Recrystallize the crude product from a minimal amount of hot ethanol to yield purified 4-bromoacetanilide.
-
2.2. Nitration of Acetanilide
This protocol describes the synthesis of 4-nitroacetanilide. The reaction uses a nitrating mixture of concentrated nitric and sulfuric acids, with careful temperature control to minimize the formation of dinitrated byproducts.
-
Materials: Acetanilide, Concentrated Sulfuric Acid, Concentrated Nitric Acid, Ethanol.
-
Procedure:
-
Place 2.5 g of acetanilide in a 100 mL flask and add 5.0 mL of concentrated sulfuric acid. Stir until the acetanilide dissolves completely.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare the nitrating mixture by cautiously adding 1.0 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the cold nitrating mixture dropwise to the dissolved acetanilide solution. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
Once the addition is complete, let the flask stand at room temperature for 30 minutes.
-
Pour the reaction mixture slowly over 50 g of crushed ice in a beaker. The p-nitroacetanilide will precipitate as a yellow solid.
-
Collect the product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Recrystallize the crude product from ethanol to obtain pure 4-nitroacetanilide.
-
Comparative Data Analysis
The following table summarizes the quantitative outcomes of the bromination and nitration of acetanilide under typical laboratory conditions. The data highlights key differences in reaction efficiency and regioselectivity.
| Parameter | Bromination of Acetanilide | Nitration of Acetanilide |
| Primary Reagent | Bromine (Br₂) in Acetic Acid | Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) |
| Electrophile | Polarized Br-Br molecule (δ⁺Br) | Nitronium ion (NO₂⁺) |
| Reaction Conditions | Room Temperature | 0-10 °C |
| Typical Yield | ~85-90% | ~60-70% |
| Major Product | 4-bromoacetanilide (para-isomer) | 4-nitroacetanilide (para-isomer) |
| Minor Product | 2-bromoacetanilide (ortho-isomer) | 2-nitroacetanilide (ortho-isomer) |
| Para:Ortho Ratio | Approximately 9:1 | Approximately 19:1 |
Visualization of Workflows and Regioselectivity
Diagrams created using Graphviz illustrate the general experimental workflow and the logical basis for the observed regioselectivity in both reactions.
Discussion and Conclusion
The comparative data reveals significant differences between the bromination and nitration of acetanilide.
-
Reactivity and Conditions: Nitration requires a much stronger electrophile (NO₂⁺), generated in a highly acidic medium (H₂SO₄), and necessitates careful temperature control to prevent over-reaction. Bromination proceeds under milder conditions with a less reactive electrophile.
-
Yield: The bromination of acetanilide typically results in a higher yield compared to its nitration. This can be attributed to the harsher conditions of the nitration reaction, which can lead to side reactions and degradation of the starting material or product.
-
Regioselectivity: Both reactions strongly favor the substitution at the para position. However, the steric bulk of the incoming electrophile and its transition state plays a crucial role. The nitronium ion (NO₂⁺) is bulkier than the bromine electrophile, resulting in greater steric hindrance at the ortho position. Consequently, nitration exhibits a higher para:ortho product ratio (approx. 19:1) compared to bromination (approx. 9:1).
Safety Operating Guide
Safe Disposal of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one: A Procedural Guide
For Immediate Reference: Treat 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one as a hazardous, halogenated organic waste. Adherence to stringent disposal protocols is crucial to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, at a minimum, nitrile or neoprene gloves, chemical splash goggles, and a fully buttoned lab coat.[1] A face shield is also recommended when handling corrosive substances.[1] All handling of this compound and its waste should be conducted within a properly functioning and certified laboratory chemical fume hood.[1]
II. Waste Segregation and Containerization
Proper segregation of chemical waste is the first critical step in the disposal process. This compound is a brominated organic compound and must be classified as halogenated organic waste .[2]
-
Primary Waste: Unused or expired this compound should be collected in a dedicated, sealable, and airtight waste container that is chemically resistant.[1] Glass containers are commonly used for brominated organic compounds.[3]
-
Aqueous Waste: Any aqueous solutions containing this compound are also to be treated as hazardous waste and collected separately in a designated container for aqueous halogenated organic waste.[3]
-
Solid Waste: Contaminated lab supplies, such as filter paper, gloves, and silica gel, must be collected in a separate, clearly labeled solid hazardous waste container.[3]
Container Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and specify "Halogenated Organic Waste."[3] The full chemical name, "this compound," and any other components of the waste mixture should be listed. Attach a completed dangerous waste label as soon as waste is first added to the container.[1]
III. Spill Management
In the event of a small spill, the following steps should be taken:
-
If the material is flammable, extinguish all nearby ignition sources.[3]
-
Treat the spill with sodium thiosulfate before absorption.[3]
-
Absorb the treated spill with an inert, dry material.[1]
-
Carefully collect the absorbed material into a labeled hazardous waste container.[1][3]
-
Report any exposure to your principal investigator or supervisor immediately.[1]
IV. Disposal Procedures
The disposal of this compound must be handled by a licensed hazardous waste disposal facility. The primary recommended disposal method for halogenated organic compounds is incineration .[2][4] This process should be carried out in a regulated hazardous waste incinerator equipped with scrubbers and emission control systems to capture harmful by-products.[4]
Alternative methods for the treatment of brominated waste streams, which may be employed by the disposal facility, include:
-
Neutralization: Using reducing agents like sodium bisulfite or sodium thiosulfate.[4]
-
Adsorption: Employing activated carbon to capture vapors or remove the compound from liquid waste streams.[4]
Do not attempt to treat or dispose of this chemical waste through standard laboratory drains or as regular solid waste.
V. Storage of Waste
Waste containers should be kept in a cool, dry, and well-ventilated location, away from direct sunlight and heat sources.[3] Store containers on lower shelves to minimize the risk of falling.[3] Crucially, segregate brominated compound waste from incompatible materials such as:[1][3]
-
Alkalis
-
Reducing agents
-
Combustible materials
-
Easily oxidized substances
-
Metals like aluminum
Quantitative Data Summary
| Parameter | Specification | Source |
| Waste Classification | Halogenated Organic Waste | [2] |
| Recommended Disposal | Incineration at a licensed facility | [2][4] |
| Spill Neutralizing Agent | Sodium Thiosulfate | [3] |
| Storage Temperature | Cool, dry place | [3] |
Experimental Protocols
While specific experimental protocols for the disposal of this exact compound are not detailed in the provided search results, the general protocol for handling hazardous brominated organic waste is as follows:
-
Segregation and Collection: Collect pure compound, solutions, and contaminated solids in separate, appropriately labeled containers for halogenated organic waste.
-
Labeling: Clearly label each container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name.
-
Temporary Storage: Store the sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
-
Disposal Request: When the container is full or no longer in use, complete a chemical collection request form for your institution's environmental health and safety (EHS) office or a contracted hazardous waste disposal company.
-
Pickup and Transport: The licensed waste disposal service will then collect the waste for transport to a treatment, storage, and disposal facility (TSDF).
Disposal Workflow
Caption: Logical steps for the safe disposal of the specified compound.
References
A Comprehensive Guide to the Safe Handling of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one (CAS No. 95111-49-2)[1][2][3]. As a Senior Application Scientist, this guide is formulated to ensure your safety by integrating established protocols for handling potentially energetic and hazardous materials with specific data available for this compound.
The presence of a nitro group and multiple bromine atoms suggests that this compound should be handled with a high degree of caution, treating it as a potentially energetic, toxic, and reactive substance. The development of a comprehensive safety plan is crucial before commencing any work.[4]
Section 1: Hazard Assessment and Core Safety Principles
Due to the limited availability of a comprehensive Safety Data Sheet (SDS), a conservative approach to hazard assessment is mandatory. The chemical structure combines a nitro group, often associated with energetic materials, and a heavily brominated organic framework, which can pose toxicological and environmental hazards.
Assumed Hazards:
-
Energetic/Explosive Potential: Nitro compounds can be sensitive to heat, shock, or friction. All work should be conducted with the assumption that the material may have explosive properties.[5]
-
Toxicity: Brominated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[6]
-
Reactivity: The compound may be incompatible with strong oxidizing agents, reducing agents, bases, and certain metals.[6]
-
Irritation: May cause skin and serious eye irritation.[7]
The Hierarchy of Controls is a fundamental principle for ensuring laboratory safety. This approach prioritizes the most effective control measures.[4]
Caption: Hierarchy of Hazard Controls.
Section 2: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize all routes of potential exposure.[8] The selection of PPE should be based on a thorough risk assessment for each specific procedure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standard and a full-face shield.[9] | Protects against splashes, projectiles, and potential explosions. A face shield is critical when there is a risk of explosion or highly exothermic reaction.[9] |
| Hand Protection | Double gloving with a chemical-resistant outer glove (e.g., neoprene or nitrile) over a durable inner glove.[9][10] | Provides protection against chemical permeation and physical hazards. Regularly inspect gloves for any signs of degradation.[9] |
| Body Protection | A flame-resistant (FR) or Nomex® laboratory coat, fully buttoned.[9] Consider a leather jacket or blast apron for added protection during energetic material handling.[5] | Protects skin from splashes and provides a barrier against thermal hazards in case of a fire or explosion. |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills and falling objects. |
| Respiratory Protection | A respirator may be required if there is a risk of generating dust or aerosols. Use should be based on a formal risk assessment and comply with institutional respiratory protection programs.[9][10] | Prevents inhalation of the compound, which may be toxic. |
Section 3: Operational Plan for Safe Handling
Adherence to a well-defined Standard Operating Procedure (SOP) is critical. All personnel must be thoroughly trained on the SOP before handling the compound.
3.1. Pre-Operational Checklist:
-
Obtain Approval: Ensure all necessary institutional approvals for working with potentially energetic materials are in place.[11]
-
Review Safety Information: Read and understand all available safety information, including this guide and any available SDS.[7]
-
Designate a Work Area: Conduct all work in a designated area within a certified chemical fume hood. The work area should be clean and free of clutter.
-
Assemble Emergency Equipment: Ensure immediate access to a safety shower, eyewash station, fire extinguisher, and a spill kit.
-
Minimize Quantities: Use the smallest amount of material necessary for the experiment.[11]
3.2. Step-by-Step Handling Protocol:
-
Don PPE: Put on all required PPE as outlined in Section 2.
-
Prepare the Work Area: Place a blast shield in front of the experimental setup within the fume hood.[5][12]
-
Dispensing the Compound:
-
If the compound is a solid, handle it in a way that minimizes dust generation.
-
Use non-sparking tools for all manipulations.
-
Ground all equipment to prevent static discharge, which can be an ignition source.[5]
-
-
Running the Reaction:
-
Perform the reaction behind a blast shield.[12]
-
Continuously monitor the reaction for any signs of an uncontrolled exothermic event.
-
Avoid direct heating; use a temperature-controlled bath.
-
-
Post-Reaction Work-up:
-
Quench the reaction carefully using a validated procedure.
-
Handle all reaction mixtures and products with the same level of caution as the starting material.
-
3.3. Emergency Procedures:
-
Spill: In case of a small spill, alert others in the area. If flammable solvents are present, extinguish all ignition sources. Absorb the spill with an inert material (e.g., vermiculite or sand) and collect it in a labeled hazardous waste container.[6]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Section 4: Disposal Plan
Proper waste management is crucial to ensure the safety of all personnel and to protect the environment.
4.1. Waste Segregation and Collection:
-
Halogenated Organic Waste: All waste containing this compound and other brominated compounds must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste.[6]
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, absorbent pads) must be collected as solid hazardous waste.[6]
4.2. Decontamination of Glassware and Equipment:
-
Initial Rinse: Rinse all glassware and equipment with a suitable organic solvent to remove residual compound. Collect this rinse as halogenated organic waste.
-
Cleaning: Wash with a laboratory detergent and hot water.[13]
-
Final Rinse: Thoroughly rinse with deionized water.[13]
4.3. Disposal Pathway:
Caption: Waste Disposal Workflow.
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations. Bromine-containing waste may be incinerated at a licensed hazardous waste facility.[14]
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 95111-49-2 [chemicalbook.com]
- 3. 95111-49-2|this compound|BLD Pharm [bldpharm.com]
- 4. dsiac.dtic.mil [dsiac.dtic.mil]
- 5. uah.edu [uah.edu]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. purdue.edu [purdue.edu]
- 12. case.edu [case.edu]
- 13. epa.gov [epa.gov]
- 14. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
